cis-5-Tetradecenoic acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(Z)-tetradec-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGUVBVUFZMJMX-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5Z-Tetradecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5684-70-8 | |
| Record name | cis-5-Tetradecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5684-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5Z-Tetradecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005684708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5Z-TETRADECENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V30VR06B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5Z-Tetradecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling the Obscure: A Technical Guide to the Natural Sources of cis-5-Tetradecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cis-5-Tetradecenoic acid (C14:1n-9) is a monounsaturated fatty acid that has garnered interest for its potential roles in cellular processes. However, a comprehensive understanding of its natural distribution remains surprisingly elusive within the scientific literature. This technical guide synthesizes the currently available, albeit limited, information on the natural sources of this compound. It provides a generalized experimental framework for its identification and quantification and explores a hypothetical signaling pathway based on the known functions of similar fatty acids in microorganisms. Due to the scarcity of specific data, this guide emphasizes the need for further research to fully elucidate the natural prevalence and biological significance of this particular fatty acid.
Natural Occurrence of this compound: A Landscape of Limited Data
The identification of definitive, abundant natural sources of this compound is an ongoing challenge. While numerous studies have detailed the fatty acid profiles of various organisms, the specific isomer of 5-Tetradecenoic acid is often not determined or reported. The following table summarizes potential sources, with the critical caveat that the presence of the cis-5 isomer is often inferred or not quantitatively confirmed.
| Potential Natural Source | Organism/Class | Evidence & Remarks | Quantitative Data (this compound) |
| Bacteria | Campylobacter jejuni | PubChem lists 5-Tetradecenoic acid as a constituent of Campylobacter jejuni. However, the specific isomer is not always detailed in fatty acid profiles of this bacterium.[1][2] | Not specified. |
| Marine Sponges | Microciona prolifera | Research on this sponge has identified novel long-chain fatty acids, but direct evidence for this compound is lacking. The presence of other Δ5 unsaturated fatty acids suggests it as a potential, yet unconfirmed, source.[3][4] | Not available. |
| Seed Oils | Xeranthemum annuum | While studies have been conducted on the seed oil of this plant, they have primarily focused on other fatty acids and compounds.[5][6][7][8] The presence of this compound is not explicitly reported. | Not available. |
Note: The lack of quantitative data is a significant gap in the current understanding of this compound's natural abundance.
Experimental Protocols for Identification and Quantification
Due to the absence of protocols specifically tailored for this compound, this section outlines a generalized and robust methodology for the extraction, derivatization, and analysis of fatty acids from biological matrices. This workflow can be adapted for the targeted analysis of this compound.
Lipid Extraction
A modified Folch or Bligh-Dyer method is typically employed for the total lipid extraction from biological samples.[9]
Protocol:
-
Homogenize the biological sample (e.g., bacterial cell pellet, homogenized tissue) in a chloroform:methanol mixture (typically 2:1, v/v).
-
Add water or an aqueous salt solution to induce phase separation.
-
Centrifuge the mixture to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.
Protocol:
-
Resuspend the dried lipid extract in a known volume of a reagent mixture such as methanol containing an acid catalyst (e.g., 1.25 M HCl in methanol) or a base catalyst (e.g., 0.5 M sodium methoxide in methanol).[10][11]
-
Heat the mixture in a sealed vial (e.g., at 50-80°C) for a specified time (e.g., 1 hour to overnight) to allow for complete transesterification.[10]
-
After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.[10]
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation and identification of fatty acid methyl esters.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890 GC or similar.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or a more polar column like a HP-88 for better separation of unsaturated isomers.[10][12]
-
Carrier Gas: Helium.
-
Injector: Split/splitless injector, with a typical injection volume of 1 µL.
-
Oven Temperature Program: A temperature gradient is crucial for separating a complex mixture of FAMEs. An example program could be: initial temperature of 120°C, ramp to 240°C at 3°C/min, and hold for a period.[12]
-
Mass Spectrometer: Agilent 5977B MSD or similar, operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode to identify unknown compounds and selective ion monitoring (SIM) mode for targeted quantification of specific FAMEs.[13][14]
Identification: The identification of this compound methyl ester is achieved by comparing its mass spectrum and retention time with those of a certified reference standard.
Quantification: Quantification is performed by creating a calibration curve using a certified standard of this compound. An internal standard (e.g., a fatty acid with an odd number of carbons like heptadecanoic acid) should be added at the beginning of the extraction process to correct for sample loss during preparation.[11]
Visualizing the Workflow and Potential Signaling Roles
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound from a biological sample.
Hypothetical Signaling Pathway in Bacteria
While no specific signaling pathways for this compound have been elucidated, we can hypothesize its potential role based on the known functions of other unsaturated fatty acids in bacteria, which often act as signaling molecules to regulate processes like biofilm formation and virulence.[15][16][17][18]
Disclaimer: This diagram is speculative and intended to provide a conceptual framework for future research. The specific components and interactions for this compound have not been experimentally validated.
Conclusion and Future Directions
The natural occurrence and biological roles of this compound remain a largely unexplored area of lipid research. The current body of literature provides tantalizing hints of its existence in certain microorganisms and marine invertebrates, but a systematic and quantitative investigation is sorely needed. The experimental protocols outlined in this guide provide a starting point for researchers to undertake such investigations. Future research should focus on:
-
Screening of diverse natural sources: A broad screening of bacteria, marine organisms, and plant seed oils using sensitive and isomer-specific analytical techniques is required to identify rich natural sources of this compound.
-
Elucidation of biosynthetic pathways: Identifying the specific enzymes responsible for the synthesis of this compound in organisms where it is found.
-
Investigation of biological activity: Uncovering the specific signaling pathways and cellular processes that are modulated by this fatty acid.
A deeper understanding of the natural world's production and utilization of this compound holds the potential to reveal novel biological functions and may open new avenues for drug development and biotechnology.
References
- 1. The cellular fatty acid composition of Campylobacter species isolated from cases of enteritis in man and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular fatty acid composition of Campylobacter fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Metabolism of unusual membrane phospholipids in the marine sponge Microciona prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immortelle (Xeranthemum annuum L.) as a natural source of biologically active substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential oils and diethyl ether extracts of Serbian Xeranthemum cylindraceum and X. annum: chemical composition, antimicrobial activity, and chemotaxonomic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 13. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. experts.illinois.edu [experts.illinois.edu]
An In-depth Technical Guide to the Biosynthesis of cis-5-Tetradecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-5-Tetradecenoic acid, a monounsaturated fatty acid, plays a role in various biological systems and is of increasing interest to researchers in lipidomics and drug development. Understanding its biosynthesis is crucial for harnessing its potential. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for its study. The pathway involves the de novo synthesis of a saturated fatty acid precursor via the Type II Fatty Acid Synthase (FAS II) system, followed by a critical desaturation step catalyzed by a Δ5-acyl-lipid desaturase.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a two-stage process. The first stage involves the creation of the 14-carbon saturated fatty acid, myristic acid (14:0), through the iterative process of the bacterial Type II Fatty Acid Synthase (FAS II) system. The second stage is the introduction of a cis double bond at the 5th carbon position by a specific desaturase enzyme.
Stage 1: Synthesis of Myristoyl-ACP via the FAS II Pathway
The FAS II pathway is a well-characterized system in bacteria responsible for the synthesis of saturated fatty acids. It involves a series of enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a growing acyl chain attached to an Acyl Carrier Protein (ACP).
The key steps for the synthesis of myristoyl-ACP are:
-
Initiation: Acetyl-CoA is converted to acetyl-ACP.
-
Elongation Cycles (6 cycles):
-
Condensation: Acetyl-ACP condenses with malonyl-ACP to form acetoacetyl-ACP.
-
Reduction: The keto group of acetoacetyl-ACP is reduced to a hydroxyl group.
-
Dehydration: A water molecule is removed to form a trans-double bond.
-
Reduction: The double bond is reduced to a single bond, resulting in a butyryl-ACP.
-
This four-step cycle is repeated five more times, with each cycle adding two carbons from malonyl-ACP, ultimately yielding myristoyl-ACP (C14:0-ACP).
-
Stage 2: Desaturation of Myristoyl Group by Δ5-Acyl-Lipid Desaturase
The crucial step in the formation of this compound is the introduction of a double bond into the myristoyl chain. This is accomplished by a Δ5-acyl-lipid desaturase. A key example of such an enzyme is the Δ5-desaturase from the bacterium Bacillus subtilis, encoded by the des gene.[1][2] This enzyme acts on fatty acids that are already incorporated into membrane phospholipids.[1]
The reaction is as follows:
Myristoyl-group in phospholipid + O₂ + 2e⁻ + 2H⁺ → cis-5-Tetradecenoyl-group in phospholipid + 2H₂O
This enzymatic reaction is oxygen-dependent and requires an electron transport chain to provide the necessary reducing equivalents.[3] In Bacillus subtilis, this is facilitated by ferredoxin and flavodoxin units.[3]
Quantitative Data
Quantitative understanding of the biosynthesis of this compound is essential for metabolic engineering and drug development applications. The following tables summarize key quantitative data related to this pathway.
Table 1: Fatty Acid Composition of Psychrophilic Bacteria
Psychrophilic (cold-loving) bacteria often modulate their membrane fluidity by altering their fatty acid composition, which can include the production of this compound. The data below is representative of the fatty acid profiles of some psychrophilic clostridia.
| Fatty Acid | Organism A (Thermophile) (%) | Organism B (Thermophile) (%) | Organism C (Mesophile) (%) | Organism D (Psychrophile) (%) |
| 14:0 (Myristic) | 5.8 | 6.5 | 4.1 | 3.2 |
| 14:1 (Unsaturated) | - | - | 2.5 | 10.1 |
| 15:0 (anteiso) | 1.5 | 2.1 | 25.4 | 12.3 |
| 15:0 (iso) | 48.7 | 45.1 | 2.3 | 1.5 |
| 16:0 (Palmitic) | 25.4 | 28.3 | 20.1 | 15.4 |
| 16:1 (Unsaturated) | - | - | 15.2 | 25.8 |
| 17:0 (anteiso) | 2.1 | 1.8 | 10.3 | 8.7 |
| 17:0 (iso) | 12.3 | 10.7 | 1.2 | 0.9 |
| 18:1 (Unsaturated) | - | - | 18.9 | 22.1 |
Data adapted from Chan, M., et al. (1971). Fatty acid composition of thermophilic, mesophilic, and psychrophilic clostridia. Journal of bacteriology, 106(3), 876–881.[4][5] Note: The specific isomer of 14:1 was not identified in this study, but the significant presence in the psychrophile is noteworthy.
Table 2: Kinetic Parameters of a Representative Δ5-Desaturase
While specific kinetic data for a bacterial Δ5-desaturase acting on a C14 substrate is limited, data from a human fetal liver Δ5-desaturase provides an indication of the enzyme's affinity and turnover rate. It's important to note that bacterial enzymes may have different kinetic properties.
| Substrate | Apparent Km (μM) | Vmax (pmol·min⁻¹·mg⁻¹) |
| 20:3n-6 (Dihomo-γ-linolenic acid) | 3.9 | 9.1 |
Data adapted from Rodriguez, A., et al. (1998). Delta6- and delta5-desaturase activities in the human fetal liver: kinetic aspects. The Journal of nutritional biochemistry, 9(10), 575-581.[6]
Experimental Protocols
The following protocols provide a framework for the heterologous expression of a candidate Δ5-desaturase and the subsequent analysis of the fatty acid profile to confirm its activity.
Heterologous Expression of Bacillus subtilis Δ5-Desaturase in Escherichia coli
This protocol is adapted from standard methods for recombinant protein expression in E. coli.[7]
-
Gene Amplification: Amplify the des gene from Bacillus subtilis genomic DNA using PCR with primers that add appropriate restriction sites for cloning.
-
Vector Ligation: Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes and ligate the des gene into the vector.
-
Transformation: Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth:
-
Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Expression at Low Temperature: To facilitate correct protein folding and membrane insertion of the desaturase, shift the culture to a lower temperature (e.g., 18-25°C) and continue incubation for 12-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until further analysis.
Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the preparation of FAMEs from bacterial cells and their analysis by GC-MS.[8][9]
-
Saponification:
-
Resuspend the harvested cell pellet in a saponification reagent (e.g., 1.0 ml of 45g NaOH, 150ml methanol, and 150ml distilled water).
-
Heat the mixture in a sealed tube in a boiling water bath for 30 minutes, with vortexing every 5-10 minutes.
-
-
Methylation:
-
Cool the tubes and add a methylation reagent (e.g., 2 ml of 325ml 6.0N HCl and 275ml methanol).
-
Heat the sealed tubes at 80°C for 10 minutes.
-
-
Extraction:
-
Cool the tubes and add an extraction solvent (e.g., 1.25 ml of hexane:methyl tert-butyl ether, 1:1 v/v).
-
Mix thoroughly and then centrifuge to separate the phases.
-
Transfer the upper organic phase containing the FAMEs to a clean vial.
-
-
Sample Cleanup:
-
Add a wash solution (e.g., 3 ml of 10.8g NaOH in 900ml distilled water) to the organic phase.
-
Mix and centrifuge.
-
Transfer the upper organic phase to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAME extract onto a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program that effectively separates the different FAMEs (e.g., initial temperature of 100°C, ramp to 250°C).
-
Identify the FAMEs based on their retention times and mass spectra compared to known standards.
-
Quantify the relative abundance of each fatty acid by integrating the peak areas.
-
Visualization of Pathways and Workflows
Diagram 1: Overall Biosynthesis Pathway of this compound
Caption: Overview of the two-stage biosynthesis of this compound.
Diagram 2: Experimental Workflow for Desaturase Characterization
Caption: Step-by-step workflow for characterizing a candidate Δ5-desaturase.
Diagram 3: Logical Relationship of Electron Transfer in Desaturation
Caption: Electron flow to the Δ5-desaturase during the desaturation reaction.
References
- 1. A Bacillus subtilis gene induced by cold shock encodes a membrane phospholipid desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Bacillus subtilis Gene Induced by Cold Shock Encodes a Membrane Phospholipid Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 4. Fatty acid composition of thermophilic, mesophilic, and psychrophilic clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Delta6- and delta5-desaturase activities in the human fetal liver: kinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous protein expression in E. coli [protocols.io]
- 8. gcms.cz [gcms.cz]
- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of cis-5-Tetradecenoic Acid in Mammalian Systems: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the current understanding of cis-5-Tetradecenoic acid's biological role in mammals. It is a 14-carbon monounsaturated fatty acid that has emerged as a key biomarker in certain metabolic disorders, most notably Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. This document details its metabolic pathways, physiological effects, and the analytical methods used for its study. Particular attention is given to its role in mitochondrial dysfunction and its potential, though less defined, roles in cellular signaling and protein modification.
Introduction
This compound (C14:1n-9) is a monounsaturated omega-9 fatty acid. While not one of the most abundant fatty acids in mammalian tissues, its physiological and pathological significance has become increasingly apparent, primarily through its association with inherited metabolic diseases. Elevated levels of this fatty acid are a hallmark of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, a genetic disorder of fatty acid beta-oxidation.[1][2] This accumulation is linked to the pathophysiology of the disease, including cardiomyopathy, myopathy, and liver dysfunction.[3][4] This guide will delve into the known biological activities of this compound, its metabolism, and its implications for disease, as well as provide detailed experimental methodologies for its analysis.
Quantitative Data on this compound Levels
The concentration of this compound in biological fluids is a critical diagnostic and research parameter. The following tables summarize the available quantitative data.
Table 1: Plasma Concentrations of this compound
| Condition | Analyte | Mean Concentration (µM) | Concentration Range (µM) | Matrix |
| VLCAD Deficiency | This compound | 50.0 | 14.3 - 84.0 | Blood |
Data sourced from a study on patients with Very long-chain acyl-CoA dehydrogenase deficiency (VLCAD).[1]
Table 2: Concentrations of this compound Used in In Vitro Mitochondrial Toxicity Studies
| Study Type | Concentration Range (µM) | Experimental Model | Observed Effects |
| Mitochondrial Bioenergetics | 10 - 60 | Isolated rat liver mitochondria | Decreased ADP-stimulated and uncoupled respiration, reduced mitochondrial membrane potential, induction of mitochondrial permeability transition. |
This range is described as "pathological concentrations" in studies investigating the toxic effects of fatty acids that accumulate in VLCAD deficiency.[5][6]
Metabolism and Physiological Effects
Metabolic Pathways
Under normal physiological conditions, this compound is metabolized through the mitochondrial fatty acid beta-oxidation pathway. However, in the context of VLCAD deficiency, this pathway is impaired, leading to its accumulation.
When beta-oxidation is compromised, alternative, typically minor, pathways such as omega-oxidation may become more active in an attempt to metabolize the excess fatty acid.
Caption: Metabolic pathways of this compound.
Mitochondrial Toxicity
A primary and well-documented biological effect of elevated this compound is mitochondrial dysfunction.[5][6] Studies using isolated mitochondria have demonstrated that "pathological concentrations" of this fatty acid can:
-
Inhibit Oxidative Phosphorylation: It decreases ADP-stimulated (State 3) and uncoupled respiration, indicating an inhibition of the electron transport chain.[7]
-
Uncouple the Proton Gradient: It can act as an uncoupler, dissipating the mitochondrial membrane potential necessary for ATP synthesis.[5]
-
Induce Mitochondrial Permeability Transition (MPT): It can trigger the opening of the MPT pore, a non-selective channel in the inner mitochondrial membrane, leading to mitochondrial swelling and release of pro-apoptotic factors.[6]
These effects contribute to the cellular energy deficit and tissue damage observed in VLCAD deficiency, particularly in high-energy-demand tissues like the heart, skeletal muscle, and liver.
Caption: Effects of this compound on mitochondrial function.
Potential Roles in Signaling and Protein Modification
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. While there is no direct evidence to date demonstrating that this compound is a specific agonist for any PPAR isoform, its accumulation in a state of metabolic dysregulation suggests a potential interaction with these pathways. Further research is warranted to explore whether this compound can modulate PPAR activity and, if so, the downstream consequences.
Protein Acylation
Protein acylation, the covalent attachment of a fatty acid to a protein, is a crucial post-translational modification that can affect protein localization, stability, and function. N-myristoylation, the attachment of the 14-carbon saturated fatty acid myristate, is a well-known example. Given that this compound is also a 14-carbon fatty acid, it is conceivable that it could be a substrate for N-myristoyltransferase or other acyltransferases, potentially leading to the "mistaken" acylation of proteins. The functional consequences of incorporating an unsaturated fatty acid at these sites are unknown and represent an important area for future investigation.
Experimental Protocols
The accurate quantification of this compound is essential for both clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis. Below is a generalized protocol for the analysis of total fatty acids in plasma.
Extraction and Derivatization of Fatty Acids from Plasma for GC-MS Analysis
Objective: To extract total fatty acids from plasma and derivatize them into fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Plasma sample
-
Internal Standard (e.g., heptadecanoic acid, C17:0)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Sample Preparation: To a glass centrifuge tube, add 100 µL of plasma. Add a known amount of internal standard.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortex thoroughly for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution.
-
Vortex for another 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.
-
-
Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
-
Transesterification to FAMEs:
-
Add 1 mL of 14% BF3-methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
-
Allow the tube to cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of distilled water to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
-
Drying and Reconstitution:
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a GC vial.
-
Evaporate the hexane under a gentle stream of nitrogen and reconstitute in a known small volume of hexane (e.g., 100 µL).
-
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Typical GC Parameters:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate to separate the FAMEs.
-
Carrier Gas: Helium.
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific FAMEs, including the methyl ester of this compound, or full scan for qualitative analysis.
Caption: General workflow for GC-MS analysis of plasma fatty acids.
Conclusion and Future Directions
This compound is a significant biomarker for VLCAD deficiency, and its accumulation is directly implicated in the mitochondrial dysfunction that characterizes the disease. While its role as a mitochondrial toxin is well-established, its potential involvement in modulating signaling pathways such as PPAR and in the acylation of proteins remains largely unexplored. Future research should focus on:
-
Establishing a definitive concentration range for this compound in healthy mammalian plasma.
-
Investigating the direct interaction of this compound with PPARs and other nuclear receptors.
-
Identifying potential protein targets for acylation by this compound and elucidating the functional consequences.
A deeper understanding of these aspects will not only enhance our knowledge of the pathophysiology of VLCAD deficiency but may also reveal novel therapeutic targets for this and other related metabolic disorders.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disturbance of mitochondrial functions associated with permeability transition pore opening induced by cis-5-tetradecenoic and myristic acids in liver of adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Pathophysiology of Fatty Acid Oxidation Defects: Secondary Alterations of Bioenergetics and Mitochondrial Calcium Homeostasis Caused by the Accumulating Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite accumulation in VLCAD deficiency markedly disrupts mitochondrial bioenergetics and Ca2+ homeostasis in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that Oxidative Disbalance and Mitochondrial Dysfunction are Involved in the Pathophysiology of Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Cis-5-Tetradecenoic Acid: An Endogenous Metabolite and Key Biomarker in Fatty Acid Oxidation Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-5-Tetradecenoic acid (C14:1n-9) is a monounsaturated fatty acid that has garnered significant attention as an endogenous metabolite and a crucial biomarker for certain inherited metabolic disorders.[1][2] This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, metabolic fate, and pathophysiological significance, with a particular focus on its role in the diagnosis and understanding of long-chain fatty acid oxidation disorders. Additionally, this guide details the analytical methodologies for its quantification and explores its impact on mitochondrial function.
Data Presentation: Quantitative Levels in Health and Disease
The concentration of this compound and its corresponding acylcarnitine, tetradecenoylcarnitine (C14:1), are significantly altered in individuals with specific fatty acid oxidation disorders. Below are tables summarizing the reported levels in human plasma and dried blood spots.
| Analyte | Condition | Matrix | Concentration Range | Reference |
| C14:1 Acylcarnitine | VLCAD Deficiency (Newborn Screening) | Dried Blood Spot | >1 µmol/L (indicative) | [3] |
| VLCAD Deficiency (Confirmed Cases) | Dried Blood Spot | >1 µmol/L | [4] | |
| Carrier Status/Milder Phenotypes | Dried Blood Spot | <1 µmol/L | [3] | |
| Healthy Neonates (Cutoff) | Dried Blood Spot | <0.25 µmol/L | [4] | |
| This compound | Healthy Individuals | Plasma | < 1 µmol/L | [1] |
| VLCAD, LCHAD, MAD Deficiencies | Plasma | Elevated | [1] |
Table 1: Quantitative Data for C14:1 Acylcarnitine and this compound
Note: Quantitative data for free this compound in plasma of affected individuals is not extensively reported in ranges, but it is consistently described as elevated.
Biosynthesis and Metabolism
This compound is synthesized endogenously from saturated fatty acid precursors through a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum.[5] The key enzyme in the final step of its synthesis is Stearoyl-CoA Desaturase (SCD), which introduces a double bond at the delta-9 position of a saturated fatty acyl-CoA.[6][7][8][9]
Caption: Biosynthesis of this compound.
Pathophysiological Role in Fatty Acid Oxidation Disorders
In healthy individuals, this compound is a minor component of the total fatty acid pool. However, in individuals with certain long-chain fatty acid β-oxidation defects, its concentration, along with its acylcarnitine derivative, becomes significantly elevated.[1] This accumulation is a key diagnostic marker for:
-
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: This is the most prominent condition associated with elevated this compound.[1][10]
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: Moderate elevations can be observed.[1]
-
Mitochondrial Trifunctional Protein (MTP) Deficiency: Similar to LCHAD deficiency, moderate increases may be present.
-
Multiple Acyl-CoA Dehydrogenase (MAD) Deficiency: Elevated levels can also be a feature of this disorder.[1]
The accumulation of this compound is not merely a biomarker but is also implicated in the pathophysiology of these disorders through its effects on mitochondrial function.[11][12]
Mitochondrial Dysfunction
Elevated levels of this compound have been shown to impair mitochondrial function through several mechanisms:
-
Decreased Mitochondrial Membrane Potential: It can disrupt the electrochemical gradient across the inner mitochondrial membrane.[11]
-
Reduced ATP Synthesis: By interfering with the electron transport chain, it leads to a decrease in cellular energy production.[11]
-
Inhibition of Electron Transport Chain Complexes: Specifically, it has been shown to decrease the activity of Complex I and Complex III of the electron transport chain.[12]
Caption: Signaling Pathway of Mitochondrial Dysfunction.
Diagnostic Utility
The measurement of this compound, primarily as its acylcarnitine derivative (C14:1), is a cornerstone of newborn screening programs for fatty acid oxidation disorders.[4] An elevated C14:1 level in a dried blood spot prompts further diagnostic evaluation.
Caption: Diagnostic Workflow for VLCAD Deficiency.
Experimental Protocols: Quantification of this compound
The gold standard for the quantification of this compound in biological matrices is gas chromatography-mass spectrometry (GC-MS).[13][14][15] The following is a generalized protocol for the analysis of total fatty acids in plasma.
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge to separate plasma.
-
Internal Standard Addition: To a known volume of plasma (e.g., 50 µL), add an appropriate internal standard. A deuterated analog of a C17 or C19 fatty acid is commonly used for normalization.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) to isolate the total lipid fraction.
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Saponification (Hydrolysis): The extracted lipids are hydrolyzed to release free fatty acids from their esterified forms (triglycerides, phospholipids, etc.). This is typically achieved by heating with a methanolic sodium hydroxide or potassium hydroxide solution.[14]
-
Methylation (Derivatization): The free fatty acids are then converted to their more volatile methyl ester derivatives (FAMEs). This is commonly done by heating with a reagent such as boron trifluoride in methanol (BF3-methanol).[14]
-
Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane or heptane.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: An aliquot of the FAMEs extract is injected into the GC-MS system.
-
Gas Chromatography:
-
Column: A polar capillary column, such as one with a cyanopropyl stationary phase (e.g., SP-2560 or equivalent), is used to achieve good separation of fatty acid isomers.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer can be operated in full scan mode to identify the fatty acids based on their mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. For this compound methyl ester, characteristic ions would be monitored.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of its methyl ester to that of the internal standard and referencing a calibration curve prepared with known concentrations of a certified this compound standard.
Caption: Experimental Workflow for GC-MS Analysis.
Conclusion
This compound is a pivotal endogenous metabolite whose significance extends from its fundamental role in lipid metabolism to its critical application in the diagnosis of severe inherited metabolic diseases. Its accumulation serves as a direct indicator of impaired long-chain fatty acid oxidation, and its cellular effects contribute to the pathophysiology of these conditions by inducing mitochondrial dysfunction. A thorough understanding of its biochemistry, metabolism, and the analytical methods for its detection is therefore essential for researchers, clinicians, and professionals in drug development who are focused on metabolic disorders and related therapeutic interventions. The continued investigation into the precise molecular interactions of this compound will undoubtedly provide further insights into the mechanisms of mitochondrial disease and may reveal new avenues for therapeutic strategies.
References
- 1. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases [mdpi.com]
- 2. Determination of total fatty acids in plasma: this compound (C14:1 omega-9) in the diagnosis of long-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VLCAD [gmdi.org]
- 4. publications.aap.org [publications.aap.org]
- 5. agrilife.org [agrilife.org]
- 6. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in the Pathophysiology of Fatty Acid Oxidation Defects: Secondary Alterations of Bioenergetics and Mitochondrial Calcium Homeostasis Caused by the Accumulating Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Physeteric Acid: Discovery, History, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physeteric acid, a monounsaturated fatty acid identified as (Z)-5-tetradecenoic acid, has a rich history intertwined with the whaling industry and early lipid chemistry. Initially isolated from whale oil, its significance has evolved from a simple constituent of marine lipids to a key metabolite in the study of certain inherited metabolic disorders. This technical guide provides a comprehensive overview of the discovery and history of physeteric acid, detailed experimental protocols for its isolation and characterization, a summary of key quantitative data, and an exploration of its role in fatty acid metabolism, particularly in the context of Very Long-chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.
Discovery and History
Physeteric acid was first isolated and characterized in 1935 by Japanese chemists Yoshiyuki Toyama and Tomotaro Tsuchiya. Their pioneering work involved the meticulous separation of fatty acids from sardine and pilot whale oils. The name "physeteric acid" is derived from Physeter, the genus name for the sperm whale, a primary source of this fatty acid. Historically, sperm whale oil was a valuable commodity, prized for its use as a lubricant and illuminant.[1] The discovery of physeteric acid was a significant step in understanding the chemical composition of these commercially important marine oils.
Early research on physeteric acid was primarily focused on its chemical structure and its distribution in various marine animal fats. With the decline of the whaling industry and the advent of modern analytical techniques, the focus shifted towards its biochemical roles and its implications in human health.
Chemical and Physical Properties
Physeteric acid is a C14:1 monounsaturated fatty acid, meaning it has a 14-carbon chain with one double bond. The double bond is located at the fifth carbon from the carboxyl group and is in the cis or Z configuration.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₆O₂ | [2] |
| IUPAC Name | (Z)-tetradec-5-enoic acid | [2] |
| Molar Mass | 226.36 g/mol | [2] |
| Synonyms | 5-Tetradecenoic acid, Physeterate, Physoterate | [2] |
| Physical State | Solid | [2] |
Experimental Protocols
Historical Method of Isolation from Marine Oils (Based on early 20th-century techniques)
Objective: To isolate physeteric acid from whale oil.
Materials:
-
Whale oil (e.g., sperm whale or pilot whale oil)
-
Ethanolic potassium hydroxide solution
-
Hydrochloric acid or sulfuric acid
-
Lead acetate
-
Ethanol
-
Diethyl ether
-
Apparatus for saponification, acidification, filtration, and distillation
Methodology:
-
Saponification: The whale oil, which consists of wax esters and triglycerides, is heated with an excess of ethanolic potassium hydroxide solution. This process, known as saponification, hydrolyzes the esters to yield glycerol, fatty alcohols, and a mixture of potassium salts of fatty acids (soaps).
-
Acidification: The resulting soap solution is treated with a strong mineral acid, such as hydrochloric acid or sulfuric acid. This protonates the fatty acid salts, liberating the free fatty acids, which are then extracted with a nonpolar solvent like diethyl ether.
-
Lead Salt Precipitation (Twitchell or Lead Salt-Alcohol Method): This is a classical method for separating saturated and unsaturated fatty acids. The mixture of free fatty acids is dissolved in ethanol and treated with a solution of lead acetate. The lead salts of saturated fatty acids are insoluble in cold ethanol and precipitate out, while the lead salts of unsaturated fatty acids remain in solution.
-
Filtration: The mixture is cooled and filtered to separate the precipitated lead salts of saturated fatty acids from the ethanolic solution containing the lead salts of unsaturated fatty acids.
-
Liberation of Unsaturated Fatty Acids: The filtrate containing the lead salts of unsaturated fatty acids is then treated with a mineral acid to liberate the free unsaturated fatty acids. These are subsequently extracted with diethyl ether.
-
Fractional Distillation: The resulting mixture of unsaturated fatty acids is then subjected to fractional distillation under reduced pressure to separate the fatty acids based on their chain length. The C14 fraction, containing physeteric acid, is collected.
-
Further Purification (Optional): Additional purification steps, such as repeated crystallizations at low temperatures, may be employed to obtain a purer sample of physeteric acid.
Modern Method of Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Modern analysis of physeteric acid content in biological samples is typically performed using GC-MS, which offers high sensitivity and specificity.
Objective: To quantify the amount of physeteric acid in a lipid sample.
Materials:
-
Lipid extract from the sample (e.g., whale blubber, plasma)
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Methanol
-
Acetyl chloride or boron trifluoride in methanol
-
Hexane
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Methodology:
-
Lipid Extraction: Lipids are extracted from the biological sample using a suitable solvent system, such as a mixture of chloroform and methanol.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs): The lipid extract is transesterified to convert the fatty acids into their more volatile methyl esters. This is typically achieved by heating the sample with a reagent like methanolic acetyl chloride or boron trifluoride in methanol.[2]
-
Extraction of FAMEs: After the reaction, the FAMEs are extracted into a nonpolar solvent such as hexane. The hexane layer is washed to remove any residual reagents and then dried over anhydrous sodium sulfate.
-
GC-MS Analysis: The hexane solution containing the FAMEs is injected into the GC-MS system. The FAMEs are separated on a capillary column based on their boiling points and polarity. The mass spectrometer then detects and identifies the individual FAMEs based on their mass spectra. Physeteric acid methyl ester is identified by its characteristic retention time and mass spectrum.
-
Quantification: The amount of physeteric acid is quantified by comparing the peak area of its methyl ester to that of a known amount of an internal standard.
Quantitative Data
The concentration of physeteric acid can vary significantly depending on the species and the specific tissue. The following table summarizes some reported quantitative data for 5-tetradecenoic acid in marine animals.
| Species | Tissue | Method of Analysis | Concentration of 5-Tetradecenoic Acid (% of total fatty acids) | Reference |
| Sperm Whale (Physeter macrocephalus) | Blubber | GC-MS | ~1-3% | [3] |
| Black Right Whale (Eubalaena glacialis) | Various blubber and organ oils | GC | Not explicitly quantified, but present | [2] |
Note: The exact percentage can vary based on the individual animal's diet, age, and health.
Biological Role and Metabolic Pathway
Physeteric acid, like other fatty acids, is an important source of energy. It is metabolized through the mitochondrial fatty acid beta-oxidation pathway. This is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH, which are then used to generate ATP.
Beta-Oxidation of Physeteric Acid
The beta-oxidation of physeteric acid follows the general pathway for monounsaturated fatty acids.
Role in Very Long-chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency
The clinical relevance of physeteric acid has been highlighted in the context of Very Long-chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, an inherited metabolic disorder. VLCAD is the enzyme responsible for the first step of beta-oxidation of long-chain fatty acids (those with 14 to 20 carbons).[4]
In individuals with VLCAD deficiency, the beta-oxidation of physeteric acid and other long-chain fatty acids is impaired. This leads to an accumulation of physeteroyl-CoA and its derivative, tetradecenoylcarnitine (C14:1-carnitine), in the blood and tissues.[5][6] The elevated levels of C14:1-carnitine are a key diagnostic marker for VLCAD deficiency in newborn screening programs.[4][7]
The accumulation of these unmetabolized fatty acids can lead to serious health problems, including cardiomyopathy, hypoglycemia, and muscle weakness, particularly during periods of fasting or illness when the body relies on fat for energy.[5]
References
- 1. Whale oil | Whale Oil | Refining, Uses, Production | Britannica [britannica.com]
- 2. icrwhale.org [icrwhale.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program [frontiersin.org]
- 5. publications.aap.org [publications.aap.org]
- 6. babysfirsttest.org [babysfirsttest.org]
- 7. Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan - PMC [pmc.ncbi.nlm.nih.gov]
The Role of cis-5-Tetradecenoic Acid in Mitochondrial Fatty Acid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-5-Tetradecenoic acid (C14:1n-9) is a monounsaturated fatty acid that plays a significant role in mitochondrial fatty acid metabolism. Its presence and metabolism are of particular interest due to its association with certain inherited metabolic disorders, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, where it accumulates in tissues.[1] This technical guide provides a comprehensive overview of the function of this compound in mitochondrial fatty acid metabolism, with a focus on its impact on bioenergetics and the underlying enzymatic processes. The guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, mitochondrial biology, and inborn errors of metabolism.
Core Concepts: A Metabolic Hurdle in Beta-Oxidation
Standard mitochondrial beta-oxidation of fatty acids proceeds through a cycle of four key enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolysis. However, the presence of a cis double bond, as seen in this compound, presents a challenge to this pathway. The cis-5 double bond is not a substrate for the enzymes of conventional beta-oxidation, necessitating alternative enzymatic pathways for its complete degradation.
Impact on Mitochondrial Bioenergetics
The accumulation of this compound has been shown to have deleterious effects on mitochondrial function. While precise quantitative data from direct studies on isolated mitochondria are limited, existing research indicates a significant impairment of key bioenergetic parameters.
Table 1: Effects of this compound on Mitochondrial Function
| Parameter | Observation | Quantitative Data | Reference |
| Mitochondrial Respiration | Markedly impaired | Not specified | [2] |
| ATP Production | Decreased | Not specified | [2][3] |
| Mitochondrial Membrane Potential (ΔΨm) | Decreased/Compromised | Not specified | [2][3] |
| Ca2+ Retention Capacity | Strongly compromised | Not specified | [2] |
| Mitochondrial Permeability Transition (MPT) | Induced | Not specified | [2] |
Note: The available literature indicates a qualitative impact. Further research is needed to establish precise quantitative measurements.
Enzymatic Processing and Metabolic Fate
The metabolism of cis-5-tetradecenoyl-CoA, the activated form of this compound, is significantly slower than that of its saturated counterpart, myristoyl-CoA. This is due to the reduced efficiency of several key enzymes in the beta-oxidation pathway.
Table 2: Relative Enzyme Activity with cis-5-Enoyl-CoA Substrates
| Enzyme/Process | Substrate | Relative Activity vs. Saturated Acyl-CoA | Reference |
| Acyl-CoA Dehydrogenases | cis-5-Enoyl-CoAs | 10-44% | [4][5] |
| 3-Hydroxyacyl-CoA Dehydrogenase & 3-Ketoacyl-CoA Thiolase (combined) | 3-Hydroxy-cis-5-enoyl-CoAs | < 40% | [4][5] |
| One Cycle of Beta-Oxidation | cis-5-Enoyl-CoA | 15-25% | [4][5] |
The slower processing of cis-5-tetradecenoyl-CoA leads to its accumulation and the activation of alternative metabolic pathways.
Signaling Pathways and Logical Relationships
The metabolism of this compound involves a diversion from the classical beta-oxidation pathway. Evidence suggests the operation of a reduction pathway to bypass the metabolic block created by the cis-5 double bond.
The identification of 3-hydroxydodecanoate as a metabolite strongly supports the existence of a reduction pathway that circumvents the problematic cis-5 double bond.[6][7]
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rodent Liver
This protocol is adapted from standard procedures for isolating functional mitochondria for metabolic assays.
Materials:
-
Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4, with 0.1% (w/v) BSA (fatty-acid free).
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the liver and place it in ice-cold isolation buffer.
-
Mince the liver into small pieces and wash with isolation buffer to remove excess blood.
-
Homogenize the tissue in 10 volumes of ice-cold isolation buffer using a Dounce homogenizer (5-10 strokes).
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer without BSA.
-
Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
Protocol 2: Measurement of Mitochondrial Oxygen Consumption
This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Clark-type electrode or a high-resolution respirometer.
Materials:
-
Isolated mitochondria (from Protocol 1).
-
Respiration Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.2.
-
Substrates: e.g., 5 mM pyruvate/2.5 mM malate, or 10 µM palmitoyl-carnitine/2.5 mM malate.
-
ADP solution (e.g., 500 µM).
-
Inhibitors: e.g., 1 µg/mL oligomycin, 1 µM FCCP, 1 µM rotenone, 1 µM antimycin A.
-
Oxygen electrode or high-resolution respirometer.
Procedure:
-
Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add isolated mitochondria (e.g., 0.5 mg/mL) to the chamber and record the baseline oxygen consumption (State 1).
-
Add the desired substrate(s) to initiate substrate-dependent respiration (State 2).
-
Add a known amount of ADP to stimulate ATP synthesis and measure State 3 respiration.
-
Add oligomycin to inhibit ATP synthase and measure State 4 (leak) respiration.
-
Add an uncoupler like FCCP to measure the maximal capacity of the electron transport chain.
-
Add respiratory chain inhibitors (rotenone for Complex I, antimycin A for Complex III) to confirm the source of oxygen consumption.
-
To test the effect of this compound, it can be added (typically as a CoA ester or pre-incubated with carnitine and CPT) as a substrate or co-incubated with other substrates.
Conclusion
This compound serves as a challenging substrate for mitochondrial beta-oxidation, leading to a significant reduction in metabolic flux and the engagement of alternative detoxification pathways. Its accumulation is associated with impaired mitochondrial bioenergetics, including decreased respiration, ATP production, and mitochondrial membrane potential, ultimately contributing to the pathophysiology of related metabolic disorders. Further research is warranted to precisely quantify these effects and to fully elucidate the intermediates and enzymes of the alternative metabolic pathways. This knowledge will be crucial for the development of therapeutic strategies for conditions involving the accumulation of this and other unusual fatty acids.
References
- 1. mdpi.com [mdpi.com]
- 2. Disturbance of mitochondrial functions associated with permeability transition pore opening induced by cis-5-tetradecenoic and myristic acids in liver of adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Mitochondrial permeability transition and swelling can occur reversibly without inducing cell death in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 6. Oxidation of cis-5-unsaturated fatty acids in intact rat liver mitochondria: the operation of reduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of cis-5-unsaturated fatty acids in intact rat liver mitochondria: the operation of reduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence of 5-Tetradecenoic Acid in Campylobacter jejuni: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and potential physiological significance of 5-Tetradecenoic acid in the pathogenic bacterium Campylobacter jejuni. While not one of the most abundant fatty acids in this species, its presence is noteworthy and warrants further investigation for its potential role in bacterial survival, pathogenesis, and as a potential target for novel antimicrobial strategies. This document details current knowledge, presents available quantitative data, outlines experimental protocols for its study, and visualizes key pathways and workflows.
Introduction: The Fatty Acid Landscape of Campylobacter jejuni
Campylobacter jejuni is a leading cause of bacterial gastroenteritis worldwide. Its ability to survive in diverse environments, from the avian gut to human hosts, is intrinsically linked to the composition and adaptability of its cellular membrane. The fatty acid profile of C. jejuni is a critical determinant of membrane fluidity, integrity, and the function of membrane-associated proteins. While the fatty acid composition of C. jejuni is often characterized by the presence of 19-carbon cyclopropane fatty acids, a variety of other saturated and unsaturated fatty acids contribute to its membrane architecture. Among these is 5-Tetradecenoic acid (C14:1Δ5), a monounsaturated fatty acid whose specific role in C. jejuni physiology is an emerging area of interest.
Occurrence and Quantitative Data
5-Tetradecenoic acid has been identified as a component of the cellular fatty acids in Campylobacter species. However, its relative abundance in C. jejuni appears to be lower compared to other species within the genus, such as Campylobacter cryaerophila, where tetradecenoic acid (14:1) is a more distinguishing feature.[1] The fatty acid composition of C. jejuni is known to be influenced by environmental factors, particularly temperature.[2][3] Changes in the fatty acid profile are a key mechanism for maintaining optimal membrane fluidity in response to thermal stress.
Limited quantitative data is available on the specific percentage of 5-Tetradecenoic acid in the total fatty acid profile of C. jejuni. The existing literature primarily focuses on the major fatty acid components. The table below summarizes the typical fatty acid composition of C. jejuni, highlighting the context in which 5-Tetradecenoic acid is found. It is important to note that variations between different strains and under different growth conditions are expected.
| Fatty Acid | Shorthand | Typical Percentage Range in C. jejuni | Reference |
| Myristic acid | C14:0 | 5 - 15% | General literature |
| 5-Tetradecenoic acid | C14:1Δ5 | Trace - Low % | [1] |
| Palmitic acid | C16:0 | 20 - 40% | General literature |
| Palmitoleic acid | C16:1 | 5 - 15% | General literature |
| Stearic acid | C18:0 | 1 - 5% | General literature |
| Oleic acid | C18:1 | 10 - 30% | [4] |
| Dihydrosterculic acid | C19:0cyc | 10 - 25% | [1][4] |
Note: The data presented are aggregated from multiple sources and represent a general profile. Specific percentages can vary significantly.
Biosynthesis of 5-Tetradecenoic Acid in C. jejuni
C. jejuni utilizes a type II fatty acid synthase (FASII) system for the de novo synthesis of fatty acids. This pathway involves a series of discrete, monofunctional enzymes. The biosynthesis of unsaturated fatty acids in bacteria can occur through two primary mechanisms: an anaerobic pathway and an aerobic, oxygen-dependent pathway. Given C. jejuni's microaerophilic nature, the specific mechanism for introducing the double bond at the 5th position of a 14-carbon acyl chain is not yet fully elucidated.
The general steps of the FASII pathway leading to the saturated precursor, Myristoyl-ACP (C14:0-ACP), are well-established. The introduction of the double bond would then be catalyzed by a specific desaturase enzyme. The identity of the enzyme responsible for the Δ5 desaturation of a C14 acyl carrier protein (ACP) substrate in C. jejuni remains to be experimentally confirmed.
Caption: Putative biosynthetic pathway of 5-Tetradecenoic acid in C. jejuni.
Potential Physiological Roles
The precise physiological functions of 5-Tetradecenoic acid in C. jejuni are not yet defined. However, based on the known roles of monounsaturated fatty acids in bacteria, several hypotheses can be proposed:
-
Membrane Fluidity and Homeostasis: The introduction of a cis-double bond into a fatty acyl chain disrupts the tight packing of the lipid bilayer, thereby increasing membrane fluidity. This is a crucial adaptation to changes in temperature and other environmental stresses.
-
Membrane Protein Function: The lipid environment can significantly influence the conformation and activity of integral membrane proteins, such as transporters and components of the electron transport chain.
-
Cellular Signaling: In some bacteria, specific fatty acids or their derivatives can act as signaling molecules, influencing processes such as biofilm formation, virulence factor expression, and quorum sensing. Short-chain fatty acids have been shown to modulate the expression of determinants required for commensalism and virulence in C. jejuni.[5]
-
Host-Pathogen Interactions: The surface-exposed lipids of a pathogen can play a role in its interaction with host cells, including adhesion and invasion processes.
Caption: Postulated physiological roles of 5-Tetradecenoic acid in C. jejuni.
Experimental Protocols
The analysis of 5-Tetradecenoic acid in C. jejuni involves several key steps, from bacterial culture to instrumental analysis.
Bacterial Culture and Harvest
-
Culture Medium: C. jejuni can be grown on blood agar plates or in Brucella broth.
-
Incubation Conditions: Cultures should be incubated at 37°C or 42°C under microaerobic conditions (typically 5% O₂, 10% CO₂, and 85% N₂).
-
Harvesting: Bacterial cells are harvested by centrifugation at the desired growth phase (e.g., mid-logarithmic or stationary phase). The cell pellet is then washed with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.
Lipid Extraction
A modified Bligh-Dyer method is commonly used for the extraction of total lipids from bacterial cells.
-
Resuspend the washed cell pellet in a known volume of phosphate buffer.
-
Add methanol and chloroform in a ratio that results in a single-phase system (e.g., 1:2:0.8 v/v/v buffer:methanol:chloroform).
-
Agitate the mixture vigorously and incubate at room temperature with shaking.
-
Induce phase separation by adding chloroform and water.
-
Centrifuge to separate the phases. The lower chloroform phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
Fatty Acid Methyl Ester (FAME) Preparation
For analysis by gas chromatography, the fatty acids in the lipid extract are converted to their more volatile methyl esters.
-
Resuspend the dried lipid extract in a known volume of a reagent containing methanol and a catalyst (e.g., 2.5% H₂SO₄ in methanol or 0.5 M KOH in methanol).
-
Heat the mixture in a sealed tube (e.g., at 80°C for 1 hour) to facilitate the transesterification reaction.
-
After cooling, add water and extract the FAMEs into an organic solvent such as hexane.
-
The hexane layer containing the FAMEs is collected and may be concentrated before analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the method of choice for the separation, identification, and quantification of FAMEs.
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode is used for identification by comparing mass spectra to a library (e.g., NIST). Selected ion monitoring (SIM) mode can be used for targeted quantification to enhance sensitivity and specificity.
-
Quantification: For absolute quantification, a known amount of an internal standard (e.g., a fatty acid with an odd number of carbons like C17:0, which is not typically found in C. jejuni) is added to the sample before extraction. A calibration curve is generated using standards of 5-Tetradecenoic acid methyl ester.
Caption: General experimental workflow for the analysis of 5-Tetradecenoic acid.
Implications for Drug Development
The enzymes of the FASII pathway are attractive targets for the development of novel antibacterial agents because they are essential for bacterial viability and are structurally distinct from their mammalian fatty acid synthase (FASI) counterparts. While the specific desaturase responsible for 5-Tetradecenoic acid synthesis in C. jejuni has not yet been identified, its discovery could open up new avenues for targeted drug design. Inhibiting the production of specific unsaturated fatty acids could disrupt membrane integrity and function, potentially leading to bacterial growth inhibition or death.
Conclusion and Future Directions
The presence of 5-Tetradecenoic acid in Campylobacter jejuni is an established fact, yet many aspects of its biology remain to be explored. Future research should focus on:
-
Quantitative analysis: Determining the precise abundance of 5-Tetradecenoic acid in various C. jejuni strains and under a range of physiologically relevant conditions (e.g., different temperatures, oxygen tensions, and nutrient availability).
-
Biosynthetic pathway elucidation: Identifying and characterizing the specific desaturase enzyme(s) responsible for the synthesis of 5-Tetradecenoic acid.
-
Functional characterization: Investigating the specific roles of this fatty acid in membrane fluidity, stress response, virulence, and host-pathogen interactions through the construction and analysis of targeted gene deletion mutants.
A deeper understanding of the role of 5-Tetradecenoic acid in the physiology of C. jejuni could provide valuable insights into the survival and pathogenesis of this important human pathogen and may reveal novel targets for therapeutic intervention.
References
- 1. Differentiation of Campylobacter and Campylobacter-like organisms by cellular fatty acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature-dependent membrane fatty acid and cell physiology changes in coccoid forms of Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microbiota-Derived Short-Chain Fatty Acids Modulate Expression of Campylobacter jejuni Determinants Required for Commensalism and Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of cis-5-Tetradecenoic Acid in Long-Chain Fatty Acid Oxidation Disorders: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Long-chain fatty acid oxidation disorders (LC-FAODs) are a group of inherited metabolic conditions that prevent the body from converting long-chain fatty acids into energy, particularly during periods of fasting or increased metabolic demand.[1][2] These disorders can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, and liver dysfunction.[2][3] Among the various biomarkers used for the diagnosis and monitoring of LC-FAODs, cis-5-Tetradecenoic acid has emerged as a molecule of significant interest. This technical guide provides an in-depth exploration of the relationship between this compound and LC-FAODs, with a focus on its role as a diagnostic marker and its contribution to the pathophysiology of these disorders. This document is intended for researchers, scientists, and drug development professionals working in the field of metabolic diseases.
This compound as a Biomarker in Long-Chain Fatty Acid Oxidation Disorders
The diagnosis of LC-FAODs relies heavily on the analysis of acylcarnitine profiles in blood spots or plasma using tandem mass spectrometry (MS/MS).[3] In this context, the acylcarnitine ester of this compound, known as tetradecenoylcarnitine (C14:1), is a key biomarker, particularly for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[3][4][5][6]
Quantitative Data on C14:1 Acylcarnitine Levels
The concentration of C14:1 acylcarnitine is significantly elevated in individuals with VLCAD deficiency. The following table summarizes the typical C14:1 levels observed in different populations.
| Condition | C14:1 Acylcarnitine Level (μmol/L) | Reference |
| VLCAD Deficiency (Strongly Suggestive) | > 1.0 | [1][6][7] |
| VLCAD Deficiency (Suggestive) | > 0.8 | [7] |
| Asymptomatic/Mild VLCAD Deficiency | Can be low or undetectable | [8] |
| Healthy Individuals (Fasting) | May show mild elevation | [4] |
| LCHAD/TFP and MAD Deficiencies | Mild elevation may be observed | [8] |
To improve the diagnostic accuracy and reduce false-positive results, ratios of different acylcarnitines are often used.
| Ratio | Significance | Reference |
| C14:1 / C2 (Acetylcarnitine) | Used as a secondary marker in newborn screening | [5] |
| C14:1 / C12:1 | Helps distinguish VLCAD deficiency from physiologic fasting | [4] |
| C14:1 / C14 | A ratio > 1 is highly indicative of VLCAD deficiency in acutely ill children | [8][9] |
Pathophysiological Role of this compound
Beyond its role as a biomarker, this compound is considered a pathogenic molecule that contributes to the clinical manifestations of VLCAD deficiency.[10] The accumulation of this compound and its metabolites due to the enzymatic block in β-oxidation can lead to cellular toxicity, particularly in energy-demanding tissues like the heart, liver, and skeletal muscle.[10][11]
Mitochondrial Dysfunction
In vitro studies have demonstrated that this compound can impair mitochondrial function through several mechanisms:
-
Uncoupling of Oxidative Phosphorylation: It can act as an uncoupler, disrupting the proton gradient across the inner mitochondrial membrane and leading to decreased ATP synthesis.[10]
-
Inhibition of Respiratory Chain Complexes: It has been shown to inhibit the activity of respiratory chain complexes, further compromising energy production.[10]
-
Induction of the Mitochondrial Permeability Transition Pore (mPTP): this compound can induce the opening of the mPTP, leading to mitochondrial swelling, release of cytochrome c, and initiation of apoptotic pathways.[10][11]
The following diagram illustrates the proposed mechanism of this compound-induced mitochondrial dysfunction.
Experimental Protocols
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This method is the cornerstone for newborn screening and diagnosis of LC-FAODs.
Methodology:
-
Sample Collection: Dried blood spots are collected from newborns. For confirmatory testing, plasma or serum is used.
-
Extraction: A small punch from the dried blood spot or a volume of plasma is extracted with a solvent (typically methanol) containing internal standards (isotopically labeled acylcarnitines).
-
Derivatization: The extracted acylcarnitines are often derivatized (e.g., butylation) to improve their ionization efficiency and chromatographic properties.
-
MS/MS Analysis: The derivatized sample is injected into a tandem mass spectrometer. A precursor ion scan is performed to detect all parent ions that fragment to a specific product ion (m/z 85 for butylated carnitine esters).
-
Quantification: The concentration of each acylcarnitine is determined by comparing its peak area to that of the corresponding internal standard.
The following workflow diagram illustrates the process of acylcarnitine profiling.
Total Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used to measure the concentration of this compound in plasma total fatty acids, which can be more sensitive than measuring free fatty acids, especially in well-managed patients.[8]
Methodology:
-
Lipid Extraction: Total lipids are extracted from plasma using a solvent mixture (e.g., chloroform:methanol).
-
Transmethylation: The extracted lipids are subjected to transmethylation (e.g., using methanolic HCl or acetyl chloride/methanol) to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs).[8]
-
GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a capillary column and detected by a mass spectrometer.
-
Identification and Quantification: this compound methyl ester is identified based on its retention time and mass spectrum. Quantification is performed using an internal standard (e.g., tridecanoic acid).[8]
In Vitro Assessment of Mitochondrial Function
These assays are crucial for studying the pathogenic effects of this compound.
Methodology (using isolated mitochondria):
-
Mitochondrial Isolation: Mitochondria are isolated from rat liver, heart, or skeletal muscle by differential centrifugation.
-
Mitochondrial Respiration: Oxygen consumption is measured using a high-resolution respirometer. The effects of this compound are assessed on different respiratory states (e.g., state 4 - resting, state 3 - ADP-stimulated).
-
Mitochondrial Membrane Potential (ΔΨm): ΔΨm is measured using fluorescent probes (e.g., safranine O, TMRM) that accumulate in the mitochondrial matrix in a potential-dependent manner.
-
Calcium Retention Capacity: The ability of mitochondria to take up and retain calcium is measured by monitoring the fluorescence of a calcium-sensitive dye in the incubation medium. A sudden release of calcium indicates the opening of the mPTP.
Logical Relationships in LC-FAOD Diagnosis and Pathophysiology
The following diagram provides a comprehensive overview of the central role of this compound in the context of VLCAD deficiency, from the genetic defect to the clinical consequences.
This compound is a pivotal molecule in the field of LC-FAODs, serving as both a crucial diagnostic biomarker and a key contributor to the underlying pathophysiology. A thorough understanding of its dual role is essential for the development of improved diagnostic strategies and novel therapeutic interventions. Future research should focus on elucidating the precise molecular mechanisms of this compound-induced toxicity in different tissues and exploring therapeutic strategies aimed at mitigating its detrimental effects. This could include the development of small molecules that inhibit its toxic effects on mitochondria or therapies that promote its detoxification and clearance. Such advancements hold the promise of improving the long-term outcomes for individuals affected by these devastating disorders.
References
- 1. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. medlink.com [medlink.com]
- 4. metabolon.com [metabolon.com]
- 5. Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of total fatty acids in plasma: this compound (C^sub 14^ : ^sub 1^[omega]-9) in the diagnosis of long-chain fatty acid oxidation defects - ProQuest [proquest.com]
- 9. Nutrition Management Guidelines for VLCAD | Southeast Regional Genetics Network [managementguidelines.net]
- 10. Recent Advances in the Pathophysiology of Fatty Acid Oxidation Defects: Secondary Alterations of Bioenergetics and Mitochondrial Calcium Homeostasis Caused by the Accumulating Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disturbance of mitochondrial functions associated with permeability transition pore opening induced by cis-5-tetradecenoic and myristic acids in liver of adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of cis-5-Tetradecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-5-Tetradecenoic acid is a monounsaturated fatty acid that has been identified as a component of some bacterial lipids and has potential applications in biomedical research. Its specific cis-isomer at the C5-C6 position is crucial for its biological activity and physical properties. This document provides detailed protocols for two primary synthetic routes to obtain this compound: the Wittig reaction and the partial reduction of an alkyne.
Synthesis Method 1: Wittig Reaction
The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes. To achieve the desired cis (or Z) configuration of the double bond in 5-tetradecenoic acid, an unstabilized phosphonium ylide is reacted with an aldehyde. The proposed synthesis involves the reaction of nonanal with (4-carboxybutyl)triphenylphosphonium bromide.
Logical Relationship of the Wittig Reaction Synthesis
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Experimental Protocols
Protocol 1.1: Synthesis of (4-carboxybutyl)triphenylphosphonium bromide
This protocol is adapted from a general procedure for the synthesis of phosphonium salts from ω-bromocarboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromovaleric acid (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous toluene (sufficient to dissolve the reactants upon heating).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 48 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The phosphonium salt will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with diethyl ether to remove any unreacted triphenylphosphine. Dry the solid under vacuum to obtain (4-carboxybutyl)triphenylphosphonium bromide as a white solid.
Protocol 1.2: Wittig Reaction to form this compound
This protocol is a general procedure for a Wittig reaction using an unstabilized ylide to favor the cis-alkene product.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C using a dry ice/acetone bath. Add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi) (1.1 equivalents), dropwise. Allow the mixture to stir at this temperature for 30 minutes, during which the characteristic color of the ylide should appear.
-
Reaction: To the ylide solution at -78 °C, add a solution of nonanal (1 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify the mixture with 1 M HCl to a pH of approximately 2-3. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data (Estimated)
| Parameter | Value | Reference |
| Yield of Phosphonium Salt | 85-95% | Estimated based on similar reactions. |
| Yield of this compound | 60-75% | Estimated based on typical yields for Wittig reactions with unstabilized ylides. |
| Purity | >95% | Achievable with careful purification. |
| cis:trans Isomer Ratio | >95:5 | Expected for unstabilized ylides under kinetic control. |
Synthesis Method 2: Partial Reduction of an Alkyne
This method involves the synthesis of the alkyne precursor, 5-tetradecynoic acid, followed by its stereoselective partial hydrogenation to the cis-alkene using a poisoned catalyst, such as Lindlar's catalyst.
Logical Relationship of the Alkyne Reduction Synthesis
Caption: Workflow for the synthesis of this compound via alkyne reduction.
Experimental Protocols
Protocol 2.1: Synthesis of 5-Tetradecynoic acid
This protocol describes the synthesis of the alkyne precursor.
-
Acetylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1-nonyne (1 equivalent) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise and stir for 1 hour at this temperature.
-
Alkylation: To the acetylide solution, add a solution of ethyl 5-bromovalerate (1 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction with water. Add a solution of sodium hydroxide (2 equivalents) and stir at room temperature for 4-6 hours to hydrolyze the ester.
-
Work-up and Purification: Acidify the reaction mixture with 1 M HCl to a pH of 2-3. Extract the product with diethyl ether (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5-tetradecynoic acid can be purified by column chromatography or crystallization.
Protocol 2.2: Partial Hydrogenation to this compound
This protocol details the stereoselective reduction of the alkyne.
-
Reaction Setup: In a round-bottom flask, dissolve 5-tetradecynoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead acetate; typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison to prevent over-reduction, a few drops).
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to observe the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield of 5-Tetradecynoic acid | 70-85% | Estimated based on similar alkyne synthesis. |
| Yield of this compound | ~49% | Based on the reduction of a similar substrate, cis-3-tetradecen-5-ynoic acid.[1] |
| Purity | >98% | Achievable with careful purification. |
| cis:trans Isomer Ratio | >98:2 | Expected with Lindlar's catalyst. |
Summary of Synthesis Methods
| Method | Key Reagents | Stereoselectivity | Advantages | Disadvantages |
| Wittig Reaction | Nonanal, (4-carboxybutyl)triphenylphosphonium bromide, Strong Base | Good cis-selectivity with unstabilized ylides | Direct formation of the C=C bond at a defined position. | Formation of triphenylphosphine oxide by-product can complicate purification. Requires strong base. |
| Alkyne Reduction | 5-Tetradecynoic acid, Lindlar's Catalyst, H₂ | Excellent cis-selectivity | High stereoselectivity. Catalyst is commercially available. | Requires the synthesis of the alkyne precursor. Handling of H₂ gas requires care. |
Characterization of this compound
The final product should be characterized to confirm its structure and purity.
-
¹H NMR Spectroscopy: The presence of the cis-double bond can be confirmed by the characteristic chemical shift and coupling constant of the vinylic protons. The two olefinic protons should appear as a multiplet around δ 5.3-5.4 ppm with a coupling constant (J) of approximately 10-12 Hz.
-
¹³C NMR Spectroscopy: The two sp² hybridized carbons of the double bond will appear in the olefinic region of the spectrum (around δ 120-135 ppm).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (226.36 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: A characteristic C=C stretching vibration for a cis-alkene should be observed around 1650-1660 cm⁻¹, and a C-H stretching vibration for the vinylic protons around 3000-3020 cm⁻¹. The broad O-H stretch of the carboxylic acid will be prominent around 2500-3300 cm⁻¹, and the C=O stretch will appear around 1710 cm⁻¹.
-
Gas Chromatography (GC): The purity of the final product and the cis/trans isomer ratio can be determined by GC analysis, often after conversion to the methyl ester for better volatility.
These protocols provide a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the reaction conditions based on their specific laboratory settings and available resources.
References
Application Note: Quantitative Analysis of cis-5-Tetradecenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the quantitative analysis of cis-5-Tetradecenoic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlines sample preparation, including lipid extraction and derivatization to its methyl ester, followed by optimized GC-MS parameters for separation and detection. This guide is intended for researchers, scientists, and professionals in drug development and lipidomics.
Introduction
This compound (C14:1n-9) is a monounsaturated fatty acid that has been identified as a potential biomarker in certain metabolic disorders. Accurate and sensitive quantification of this fatty acid in biological matrices is crucial for clinical research and understanding its physiological role. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of fatty acids due to its high chromatographic resolution and mass selectivity. This application note details a comprehensive workflow for the analysis of this compound, from sample extraction to data interpretation.
Experimental Protocols
Sample Preparation: Lipid Extraction
This protocol is suitable for the extraction of total fatty acids from plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution (e.g., Deuterated palmitic acid (d3-C16:0) in methanol)
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
0.9% NaCl solution, pre-chilled at 4°C
-
Centrifuge capable of 3000 x g and 4°C
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
To 100 µL of plasma or serum in a glass centrifuge tube, add 10 µL of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipid phase under a gentle stream of nitrogen at 30-40°C.
Derivatization: Fatty Acid Methyl Ester (FAME) Preparation
To increase volatility for GC analysis, the extracted fatty acids are converted to their corresponding methyl esters.
Materials:
-
Dried lipid extract
-
2% (v/v) Sulfuric acid in Methanol
-
n-Hexane, HPLC grade
-
Saturated NaCl solution
-
Heating block or water bath at 80°C
Procedure:
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of n-hexane and 0.5 mL of saturated NaCl solution.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper n-hexane layer, containing the FAMEs, to a GC vial for analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a mass selective detector is required. The following parameters are provided as a guideline and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C and hold for 5 min. |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 50-400 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve using a certified standard of this compound methyl ester. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
Table 1: Quantitative Data for this compound Methyl Ester
| Parameter | Value |
| Compound Name | This compound methyl ester |
| Molecular Formula | C₁₅H₂₈O₂ |
| Molecular Weight | 240.38 g/mol |
| CAS Number | 28369-26-8 |
| Estimated Retention Time | ~16-18 min (on a polar column, dependent on exact conditions) |
| Key Mass Spectral Fragments (m/z) | Molecular Ion: 240 (M⁺)McLafferty Rearrangement: 74Other Characteristic Ions: 55, 69, 83, 97 |
Note: The mass spectral fragments are based on typical fragmentation of C14:1 FAMEs. The molecular ion may be of low abundance in EI.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Application Note: Quantification of cis-5-Tetradecenoic Acid in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of cis-5-Tetradecenoic acid in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an important endogenous metabolite, and its levels in plasma can be indicative of certain long-chain fatty acid oxidation disorders.[1][2][3] The protocol provided herein covers plasma sample preparation, instrumental analysis, and data processing. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this specific fatty acid for clinical research and biomarker discovery.
Introduction
This compound (C14:1n-9) is a monounsaturated fatty acid that has been identified as a potential biomarker for inherited metabolic disorders, specifically defects in long-chain fatty acid oxidation such as very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.[2] In these conditions, impaired mitochondrial beta-oxidation can lead to the accumulation of specific fatty acids and their metabolites in bodily fluids.[2] Accurate and precise quantification of this compound in plasma is therefore crucial for diagnostic screening and for monitoring disease progression and therapeutic efficacy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of fatty acids without the need for chemical derivatization, which is often required for gas chromatography (GC) based methods.[4][5][6] This application note presents a straightforward LC-MS/MS protocol for the direct measurement of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (≥98% purity), cis-5-Tetradecenoic-d5 acid (internal standard, IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Isopropanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Chemicals: Ammonium acetate
-
Sample Collection Tubes: K2-EDTA plasma collection tubes
-
Equipment: Centrifuge, analytical balance, vortex mixer, micropipettes, Class A volumetric flasks
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is adapted from established methods for fatty acid extraction from plasma.[5][6]
-
Thaw frozen plasma samples on ice.
-
In a 2 mL polypropylene tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL cis-5-Tetradecenoic-d5 acid in methanol).
-
To precipitate proteins, add 400 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 30 seconds.
-
Add 800 µL of hexane/isopropanol (3:2, v/v) for liquid-liquid extraction.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer (containing the lipids) to a new 1.5 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water) for LC-MS/MS analysis.
Caption: Experimental workflow for plasma sample preparation and analysis.
LC-MS/MS Instrumental Parameters
The following parameters provide a starting point and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatograph (e.g., Shimadzu LC-40, Waters Acquity) |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 5 mM Ammonium Acetate in Acetonitrile/Isopropanol (90:10, v/v) |
| Gradient | 40% B to 98% B over 8 min, hold at 98% B for 2 min, return to 40% B and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 5000, Agilent 6400 Series) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: Q1: 225.2 -> Q3: 225.2 (Precursor -> Product) Internal Standard (d5): Q1: 230.2 -> Q3: 230.2 |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | -4500 V |
Data Presentation and Performance
Method performance should be evaluated according to regulatory guidelines. The following tables summarize expected performance characteristics and present hypothetical data for illustrative purposes.
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal, compensated by internal standard |
Table 2: Example Quantitative Data in Plasma Samples
This table illustrates how results might be presented, comparing a control group to a hypothetical patient group with a fatty acid oxidation disorder.
| Sample Group | N | This compound (ng/mL) (Mean ± SD) |
| Healthy Controls | 50 | 15.8 ± 4.2 |
| VLCAD Deficiency Patients | 12 | 155.6 ± 35.1 |
Associated Metabolic Pathway
This compound accumulation is linked to deficiencies in the mitochondrial fatty acid beta-oxidation pathway. Specifically, VLCAD deficiency impairs the initial dehydrogenation step for long-chain fatty acids. This blockage leads to the upstream accumulation of substrates, which may then be processed by alternative enzymatic pathways, resulting in the formation and elevation of unusual fatty acids like this compound.
Caption: Simplified fatty acid oxidation pathway and effect of VLCAD deficiency.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and direct analysis make it suitable for high-throughput applications in clinical research and for the investigation of metabolic disorders. This protocol serves as a comprehensive guide for laboratories aiming to establish this important analytical assay.
References
- 1. Determination of total fatty acids in plasma: this compound (C14:1 omega-9) in the diagnosis of long-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of total fatty acids in plasma: this compound (C^sub 14^ : ^sub 1^[omega]-9) in the diagnosis of long-chain fatty acid oxidation defects - ProQuest [proquest.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) [mdpi.com]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for transmethylation of plasma fatty acids for analysis.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of plasma fatty acid composition is a critical tool in various fields, including clinical diagnostics, nutritional research, and drug development. Fatty acids are typically esterified to glycerol or other molecules, making them non-volatile and unsuitable for direct analysis by gas chromatography (GC). Transmethylation is a chemical process that converts these fatty acids into their corresponding fatty acid methyl esters (FAMEs), which are volatile and amenable to GC analysis. This document provides detailed protocols for the transmethylation of plasma fatty acids, a comparison of common methods, and guidelines for subsequent analysis.
Key Methodologies: A Comparative Overview
Two primary approaches are employed for the transmethylation of plasma fatty acids: indirect and direct transmethylation.
-
Indirect Transmethylation (Two-Step): This classic approach first involves the extraction of total lipids from the plasma sample, followed by the transmethylation of the extracted lipids.
-
Direct Transmethylation (One-Step): This streamlined method combines the extraction and transmethylation processes into a single step, offering advantages in terms of speed and simplicity.
The choice of method and catalyst can significantly impact the efficiency and accuracy of FAME analysis. The following table summarizes quantitative data on the efficiency of various transmethylation methods.
| Method | Catalyst | Lipid Classes Derivatized | Derivatization/Recovery Rate | Reference |
| Indirect | Methanolic HCl | FFAs, Polar Lipids, TGs, CEs | >80% derivatization rate | [1] |
| Indirect | NaOH + BF3 | FFAs, Polar Lipids, TGs, CEs | >80% derivatization rate | [1] |
| Indirect | BF3 in Methanol | Insufficient for CEs and TGs | Low yields for certain lipid classes | [1] |
| Direct | Methanolic HCl | Total Plasma Fatty Acids | Good agreement with reference methods | [2] |
| Direct | Not Specified | Fatty Acid & Triglyceride Standards | >96% recovery | [3][4][5] |
| Direct | Not Specified | Human Milk Fatty Acids | 11.4% increase in concentration vs. Folch extraction | [3][5] |
| Direct | Not Specified | Adipose Tissue Fatty Acids | 15.8% increase in concentration vs. Folch extraction | [3][5] |
Experimental Protocols
Protocol 1: Indirect Transmethylation using Methanolic HCl
This protocol involves a two-step process of lipid extraction followed by transmethylation.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
3N Methanolic HCl
-
Hexane
-
Anhydrous Sodium Sulfate
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Water bath or heating block
Procedure:
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex thoroughly for 1 minute.
-
Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully aspirate the upper aqueous layer and discard.
-
Transfer the lower chloroform layer containing the lipids to a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
-
Transmethylation:
-
To the dried lipid extract, add 1.5 mL of 3N methanolic HCl.[2]
-
Cap the tube tightly and heat at 85°C for 45 minutes.[2]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 30 seconds to extract the FAMEs.[2]
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
The sample is now ready for GC analysis.
-
Protocol 2: Direct Transmethylation using Methanolic HCl
This one-step protocol is a faster alternative to the indirect method.
Materials:
-
Plasma sample
-
3N Methanolic HCl containing 2 g/L 2,6-di-tert-butyl-p-cresol (BHT)
-
Hexane containing 2 g/L BHT
-
Glass tubes with PTFE-lined caps
-
Water bath or heating block
Procedure:
-
Combine 100 µL of plasma and 1.5 mL of 3N methanolic HCl (with BHT) in a glass tube.[2]
-
Cap the tube tightly and vortex for 30 seconds.[2]
-
Heat the mixture at 85°C for 45 minutes.[2]
-
Cool the tube to room temperature.
-
Add 0.5 mL of hexane (with BHT) and vortex for 30 seconds.[2]
-
Allow the phases to separate (approximately 1 minute).[2]
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[2]
Visualizing the Workflow and Chemistry
To aid in understanding the experimental processes, the following diagrams illustrate the workflow for fatty acid analysis and the chemical reaction of transmethylation.
Caption: General workflow for plasma fatty acid analysis.
References
- 1. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Analysis of Total Plasma Fatty Acid Composition with Direct In Situ Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved recovery of fatty acid through direct transesterification without prior extraction or purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved recovery of fatty acid through direct transesterification without prior extraction or purification. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application of cis-5-Tetradecenoic Acid in Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-5-Tetradecenoic acid (also known as 14:1n-9) is a monounsaturated medium-chain fatty acid that has emerged as a significant molecule in the field of metabolic research. Primarily recognized as a biomarker for certain inherited metabolic disorders, its utility extends to investigating fundamental cellular processes, including mitochondrial function and lipid metabolism. This document provides detailed application notes and experimental protocols for the use of this compound in metabolic studies, aimed at researchers, scientists, and professionals in drug development.
Key Applications in Metabolic Research
-
Biomarker for Fatty Acid Oxidation Disorders: Elevated levels of this compound in plasma and other tissues are a key diagnostic indicator for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.[1][2] Its accumulation is a direct consequence of the enzymatic block in the β-oxidation pathway.
-
Investigation of Mitochondrial Function: this compound has been shown to act as a mitochondrial uncoupler, particularly affecting the mitochondrial membrane potential. This property makes it a useful tool for studying the mechanisms of mitochondrial dysfunction and its role in disease pathogenesis.
-
Modulation of Lipid Metabolism: As a fatty acid, it can be utilized to study the dynamics of lipid droplet formation, lipolysis, and the interplay between fatty acid storage and utilization in various cell types, such as adipocytes and hepatocytes.
-
Elucidation of Metabolic Signaling Pathways: While direct interactions are still under investigation, its role as a metabolic intermediate suggests potential modulation of key metabolic signaling pathways such as the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies involving this compound.
Table 1: Plasma Levels of this compound in Fatty Acid Oxidation Disorders
| Condition | Patient Group | This compound Concentration (µmol/L) | Reference |
| VLCAD Deficiency | Acutely ill | > 10 | [1] |
| VLCAD Deficiency | Well-equilibrated | Undetectable to 2 | [1] |
| LCHAD Deficiency | Acutely ill | Mildly elevated | [2] |
| Healthy Controls | - | Undetectable | [1] |
Table 2: Effects of this compound on Mitochondrial Respiration in Rat Brain Mitochondria
| Parameter | Condition | Effect of this compound | Reference |
| State 4 Respiration | - | Increased (uncoupling effect) | [3] |
| State 3 Respiration | - | No significant effect | [3] |
| Uncoupled Respiration | - | No significant effect | [3] |
Experimental Protocols
Protocol 1: Analysis of this compound in Plasma Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and quantification of this compound from plasma, a crucial diagnostic procedure for fatty acid oxidation disorders.
Materials:
-
Plasma sample
-
Internal standard (e.g., C17:0 or deuterated C14:1)
-
Methanol
-
Chloroform
-
Acetyl chloride
-
Hexane
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-225)
Procedure:
-
Sample Preparation: To 100 µL of plasma, add a known amount of the internal standard.
-
Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Derivatization (Transesterification): Carefully transfer the lower organic phase to a new glass tube and evaporate to dryness under a stream of nitrogen. Add 1 mL of 5% acetyl chloride in methanol and heat at 100°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject an aliquot of the final hexane extract into the GC-MS system. Use a temperature program suitable for separating C14:1 FAMEs.
-
Quantification: Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum. Quantify its concentration by comparing its peak area to that of the internal standard.
Protocol 2: In Vitro Treatment of Cultured Cells with this compound
This protocol provides a general framework for treating cultured cells (e.g., HepG2 hepatocytes or 3T3-L1 adipocytes) with this compound to study its effects on cellular metabolism.
Materials:
-
Cultured cells (e.g., HepG2 or 3T3-L1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in ethanol or DMSO)
-
Bovine serum albumin (BSA), fatty acid-free
Procedure:
-
Preparation of Fatty Acid-BSA Complex: To prepare a working solution, dilute the this compound stock solution in culture medium containing fatty acid-free BSA. A typical molar ratio of fatty acid to BSA is 5:1. This complex enhances the solubility and cellular uptake of the fatty acid.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 96-well plates) at a density that allows for optimal growth and treatment.
-
Cell Treatment: Once the cells have reached the desired confluency (typically 70-80%), replace the culture medium with the medium containing the this compound-BSA complex. Include a vehicle control (medium with BSA and the solvent used for the fatty acid stock).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Downstream Analysis: Following incubation, the cells can be harvested for various analyses, including:
-
Gene expression analysis: RNA extraction followed by RT-qPCR to measure the expression of genes involved in fatty acid metabolism, mitochondrial function, or inflammatory signaling.
-
Protein analysis: Western blotting to assess the levels and phosphorylation status of key signaling proteins (e.g., AMPK, ACC).
-
Metabolic assays: Measurement of cellular respiration, ATP levels, lactate production, or glucose uptake.
-
Lipid droplet analysis: Staining with fluorescent dyes like BODIPY or Oil Red O to visualize and quantify lipid droplet formation.
-
Protocol 3: Measurement of Mitochondrial Respiration in Isolated Mitochondria
This protocol details the assessment of the effect of this compound on mitochondrial oxygen consumption using high-resolution respirometry.
Materials:
-
Isolated mitochondria (e.g., from rat liver or brain)
-
Respiration buffer (e.g., MiR05)
-
This compound
-
Respiratory substrates (e.g., pyruvate, malate, glutamate, succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods.
-
Respirometry Setup: Calibrate the respirometer and add the respiration buffer to the chambers.
-
Mitochondrial Addition: Add a known amount of isolated mitochondria to each chamber.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 Respiration: Measure the basal oxygen consumption with the addition of substrates for Complex I (e.g., pyruvate, malate, glutamate).
-
State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis and measure the coupled respiration.
-
State 4o Respiration: Add oligomycin to inhibit ATP synthase and measure the leak respiration.
-
Uncoupled Respiration: Titrate FCCP to determine the maximum capacity of the electron transport system.
-
-
This compound Treatment: In a separate experiment or after establishing a baseline, add this compound to the chamber and repeat the SUIT protocol to assess its effect on the different respiratory states.
-
Data Analysis: Analyze the oxygen flux to determine the effects of this compound on parameters such as the respiratory control ratio (RCR) and the P/O ratio.
Signaling Pathways and Experimental Workflows
Mitochondrial β-Oxidation Pathway and the Role of this compound
The accumulation of this compound in LCHAD and VLCAD deficiencies is a direct result of a block in the mitochondrial β-oxidation spiral. The following diagram illustrates the pathway and the point of inhibition.
Caption: Mitochondrial β-oxidation pathway and the accumulation of cis-5-Tetradecenoyl-CoA.
Experimental Workflow for Investigating the Metabolic Effects of this compound
The following workflow outlines a comprehensive approach to studying the impact of this compound on cellular metabolism.
Caption: Workflow for studying the metabolic effects of this compound.
Potential Signaling Interactions of this compound
While direct evidence is limited, the metabolic perturbations caused by this compound, such as altered mitochondrial function and changes in fatty acid flux, may influence key metabolic signaling nodes like AMPK and PPARs.
References
Application Notes and Protocols: cis-5-Tetradecenoic Acid as a Modulator of Acyl-CoA Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-5-Tetradecenoic acid is a monounsaturated fatty acid that serves as a crucial biomarker for certain inborn errors of fatty acid metabolism, most notably Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency[1][2]. While not a direct substrate for dehydrogenation in the canonical β-oxidation pathway, its accumulation, particularly as cis-5-tetradecenoyl-CoA, signals a metabolic bottleneck[3]. This document provides detailed information on the metabolic significance of this compound, its inhibitory effects on mitochondrial function, and protocols to assess its interaction with acyl-CoA dehydrogenases.
The β-oxidation of unsaturated fatty acids with a double bond at an odd-numbered carbon, such as oleic acid, produces intermediates like cis-5-tetradecenoyl-CoA after two rounds of oxidation[3]. The cis-5 double bond impedes the action of acyl-CoA dehydrogenase, preventing the formation of a trans-Δ²-enoyl-CoA, a necessary step for the subsequent reactions of β-oxidation[3]. Instead, an alternative NADPH-dependent reductase pathway is required to reduce the cis-5 double bond, allowing the saturated fatty acyl-CoA to re-enter the β-oxidation spiral[3]. In VLCAD deficiency, the impaired enzyme function leads to the accumulation of long-chain fatty acids and their metabolites, including this compound[1][2].
Recent studies have indicated that the accumulation of this compound and myristic acid can lead to the inhibition of mitochondrial respiratory chain complexes I and III, impairing oxygen consumption and reducing ATP production[1]. This suggests a secondary mitochondrial toxicity associated with VLCAD deficiency.
Data Presentation
Table 1: Plasma Concentrations of this compound in VLCAD Deficiency
| Patient Population | Concentration (µM) | Notes | Reference |
| Adult (>18 years) with VLCAD Deficiency | 50.0 (Range: 14.3 - 84.0) | Detected and quantified in blood. | [4] |
| Well-equilibrated VLCAD patients | Undetectable to 2 | Measured in the free fatty acid pool. | [2] |
Signaling and Metabolic Pathways
The metabolic fate of cis-5-tetradecenoyl-CoA deviates from the standard β-oxidation pathway. The following diagram illustrates the revised pathway for the metabolism of unsaturated fatty acids leading to the formation and subsequent reduction of cis-5-tetradecenoyl-CoA.
Caption: Revised β-oxidation pathway for oleic acid.
Experimental Protocols
Protocol 1: Acyl-CoA Dehydrogenase Activity Assay (Inhibitory Studies)
This protocol is adapted from established methods for measuring acyl-CoA dehydrogenase activity and can be used to assess the inhibitory potential of cis-5-tetradecenoyl-CoA[5][6]. The assay is based on the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.
Materials:
-
Purified acyl-CoA dehydrogenase (e.g., VLCAD, MCAD)
-
cis-5-tetradecenoyl-CoA (synthesized or commercially available)
-
Control acyl-CoA substrate (e.g., palmitoyl-CoA for VLCAD, octanoyl-CoA for MCAD)
-
Electron Transfer Flavoprotein (ETF)
-
Phenazine ethosulfate (PES)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Tricine buffer (pH 7.8)
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tricine, pH 7.8.
-
Substrate Stock Solution: Prepare a 1 mM stock solution of the control acyl-CoA and cis-5-tetradecenoyl-CoA in the assay buffer.
-
DCPIP Stock Solution: Prepare a 2.5 mM stock solution in the assay buffer.
-
PES Stock Solution: Prepare a 10 mM stock solution in the assay buffer.
-
ETF Solution: Prepare a solution of ETF at a suitable concentration (e.g., 1 mg/mL) in the assay buffer.
-
-
Assay Mixture Preparation:
-
In a cuvette, combine the following in this order:
-
Assay Buffer to a final volume of 1 mL.
-
DCPIP to a final concentration of 50 µM.
-
PES to a final concentration of 100 µM.
-
ETF to a final concentration of 10-20 µg/mL.
-
BSA to a final concentration of 0.1 mg/mL.
-
Varying concentrations of cis-5-tetradecenoyl-CoA (e.g., 0, 10, 25, 50, 100 µM) to test for inhibition.
-
Acyl-CoA dehydrogenase enzyme (e.g., 5-10 µg).
-
-
-
Initiate the Reaction:
-
Start the reaction by adding the control acyl-CoA substrate (e.g., to a final concentration of 50 µM).
-
Immediately mix by inversion and start monitoring the decrease in absorbance at 600 nm.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at pH 7.8).
-
Plot the enzyme activity (rate of DCPIP reduction) against the concentration of cis-5-tetradecenoyl-CoA to determine the inhibitory effect and calculate the IC₅₀ if applicable.
-
Experimental Workflow for Inhibition Assay
Caption: Workflow for assessing the inhibitory effect of cis-5-tetradecenoyl-CoA.
Protocol 2: Assessment of Mitochondrial Respiration
This protocol outlines a method to measure the effect of this compound on mitochondrial oxygen consumption using high-resolution respirometry.
Materials:
-
Isolated mitochondria from a relevant tissue source (e.g., rat liver, skeletal muscle)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration medium (e.g., MiR05)
-
This compound
-
Respiratory substrates (e.g., glutamate, malate, succinate, palmitoyl-carnitine)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols. Determine mitochondrial protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Respirometer Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Mitochondrial Respiration Measurement:
-
Add isolated mitochondria (e.g., 0.1-0.2 mg/mL) to the respirometer chambers containing pre-warmed respiration medium.
-
Allow the signal to stabilize to measure ROUTINE respiration.
-
Add this compound at various concentrations to one chamber, with the other serving as a control.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Add Complex I-linked substrates (e.g., glutamate and malate) to measure LEAK respiration (State 4).
-
Add ADP to stimulate OXPHOS capacity (State 3).
-
Add succinate (Complex II substrate) to assess convergent electron input.
-
Add oligomycin to inhibit ATP synthase and measure LEAK respiration in the presence of substrates.
-
Titrate FCCP to determine the Electron Transfer System (ETS) capacity (uncoupled respiration).
-
Add rotenone to inhibit Complex I and assess Complex II-linked respiration.
-
Add antimycin A to inhibit Complex III and measure residual oxygen consumption.
-
-
-
Data Analysis:
-
Record the oxygen consumption rates at each step of the SUIT protocol.
-
Compare the respiratory rates between the control and this compound-treated mitochondria.
-
Calculate respiratory control ratios (RCR) and other relevant parameters to assess mitochondrial function and the specific sites of inhibition.
-
Conclusion
This compound is a significant metabolite in the context of fatty acid oxidation disorders. While it is not a direct substrate for dehydrogenation by acyl-CoA dehydrogenases, its accumulation serves as a critical diagnostic marker for VLCAD deficiency. Furthermore, its inhibitory effects on mitochondrial respiration highlight a potential mechanism for cellular dysfunction in this disease. The provided protocols offer a framework for researchers to investigate the impact of this compound and its CoA derivative on acyl-CoA dehydrogenase activity and overall mitochondrial bioenergetics, which can aid in the development of therapeutic strategies for related metabolic disorders.
References
- 1. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of total fatty acids in plasma: this compound (C^sub 14^ : ^sub 1^[omega]-9) in the diagnosis of long-chain fatty acid oxidation defects - ProQuest [proquest.com]
- 3. NADPH-dependent reductive metabolism of cis-5 unsaturated fatty acids. A revised pathway for the beta-oxidation of oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of acyl-CoA dehydrogenase activity in frozen muscle biopsies: application to medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Applications of cis-5-Tetradecenoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an overview of the current, albeit limited, in vitro research applications for cis-5-Tetradecenoic acid. Due to a scarcity of published studies on this specific fatty acid, we also include methodologies for the closely related isomer, cis-9-tetradecenoic acid (myristoleic acid), to serve as a potential starting point for experimental design.
Introduction to this compound
Potential In Vitro Research Applications (Inferred)
Based on its classification and the functions of related fatty acids, potential in vitro studies using this compound could include:
-
Mitochondrial Function Assays: Investigating its effects on mitochondrial respiration, membrane potential, and ATP production in various cell lines.
-
Lipid Metabolism Studies: Examining its role as a substrate or inhibitor of enzymes involved in fatty acid metabolism and lipid signaling.
-
Cell Viability and Cytotoxicity Assays: Assessing its impact on the proliferation and survival of different cell types, including cancer cell lines.
In Vitro Studies with a Related Isomer: cis-9-Tetradecenoic Acid (Myristoleic Acid)
Given the limited data on this compound, the following sections detail in vitro studies conducted with its isomer, cis-9-tetradecenoic acid, which has been shown to have cytotoxic effects on cancer cells.
Quantitative Data: Cytotoxicity of cis-9-Tetradecenoic Acid
The following table summarizes the cytotoxic effects of cis-9-tetradecenoic acid on human prostate cancer cells (LNCaP).
| Compound | Concentration (µg/mL) | Incubation Time (h) | Apoptotic Cells (%) | Necrotic Cells (%) | Cell Line |
| cis-9-Tetradecenoic Acid | 100 | 24 | 8.8 | 81.8 | LNCaP |
Data extracted from an in vitro study on the cytotoxic components of Serenoa repens extract.[4]
Experimental Protocols for a Related Isomer
The following are generalized protocols based on studies with cis-9-tetradecenoic acid that can be adapted for this compound.
3.2.1. Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity and proliferation of cells.
-
Cell Line: Human prostatic carcinoma LNCaP cells.[4]
-
Procedure:
-
Seed LNCaP cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare stock solutions of the test fatty acid in an appropriate solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of the fatty acid (e.g., 0, 50, 100, 150, 200, 250 µg/mL).[4]
-
Incubate the cells for a specified period (e.g., 24 hours).[4]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
3.2.2. Apoptosis and Necrosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Line: Human prostatic carcinoma LNCaP cells.[4]
-
Procedure:
-
Treat cells with the desired concentration of the fatty acid for the specified time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations
Due to the lack of specific signaling pathway information for this compound, a generalized experimental workflow for evaluating the in vitro effects of a fatty acid is provided below.
Caption: General workflow for in vitro evaluation of a fatty acid's effects on cancer cells.
Disclaimer: The provided protocols and data are based on studies of cis-9-tetradecenoic acid and are intended to serve as a reference. Researchers should optimize these protocols for their specific experimental conditions and for use with this compound. Further investigation is required to elucidate the specific biological activities and mechanisms of action of this compound.
References
Animal Models for Studying cis-5-Tetradecenoic Acid Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-5-Tetradecenoic acid, also known as physeteric acid, is a monounsaturated fatty acid with the chemical formula C14H26O2. While research on the specific metabolic effects of this fatty acid is limited, this document provides a framework for studying its metabolism in animal models based on established methodologies for other monounsaturated fatty acids. The protocols and application notes herein are designed to guide researchers in designing and executing experiments to elucidate the physiological and biochemical roles of this compound.
Animal Models for Fatty Acid Metabolism Studies
The selection of an appropriate animal model is critical for studying fatty acid metabolism. Rodents, particularly mice and rats, are the most commonly used models due to their well-characterized genetics, relatively short lifespan, and ease of handling.
Commonly Used Rodent Models:
-
Wild-Type Rodents: Strains such as C57BL/6J mice and Sprague-Dawley or Wistar rats are frequently used to study the effects of dietary fatty acids on normal physiology.[1]
-
Genetic Models:
-
Apolipoprotein E-deficient (ApoE-/-) and LDL-receptor-deficient (Ldlr-/-) mice: These models are prone to developing atherosclerosis and are useful for studying the impact of fatty acids on cardiovascular health.
-
db/db and ob/ob mice: These mice have mutations in the leptin receptor and leptin genes, respectively, leading to obesity and insulin resistance. They are valuable for investigating how fatty acids affect metabolic syndrome.
-
-
Diet-Induced Models: Wild-type animals can be fed specific diets to induce metabolic phenotypes. Common diets include:
-
High-Fat Diet (HFD): Typically provides 45-60% of calories from fat and is used to induce obesity, dyslipidemia, and insulin resistance.[2]
-
Methionine and Choline Deficient (MCD) Diet: Induces hepatic steatosis and inflammation, modeling aspects of non-alcoholic fatty liver disease (NAFLD).
-
Data Presentation: Expected Quantitative Outcomes
When studying the metabolic effects of this compound, a range of quantitative data should be collected to provide a comprehensive understanding of its impact. The following table summarizes key parameters and expected measurements based on studies of other monounsaturated fatty acids.
| Parameter Category | Specific Measurement | Expected Effect of a Novel Monounsaturated Fatty Acid (Hypothetical) |
| Body Composition | Body Weight Gain (g) | Variable, dependent on caloric content and metabolic effects |
| Adipose Tissue Mass (g) | May decrease if it promotes fatty acid oxidation | |
| Liver Weight (g) | May decrease if it reduces hepatic steatosis | |
| Plasma Lipid Profile | Total Cholesterol (mg/dL) | Potential for reduction |
| LDL Cholesterol (mg/dL) | Potential for reduction | |
| HDL Cholesterol (mg/dL) | Potential for increase | |
| Triglycerides (mg/dL) | Potential for reduction | |
| Free Fatty Acids (mmol/L) | May decrease if it enhances uptake and utilization | |
| Hepatic Lipid Metabolism | Liver Triglyceride Content (mg/g tissue) | Potential for reduction |
| Fatty Acid Synthase (FAS) Activity | May decrease, indicating reduced lipogenesis | |
| Carnitine Palmitoyltransferase 1 (CPT1) Activity | May increase, indicating enhanced fatty acid oxidation | |
| Glucose Metabolism | Fasting Blood Glucose (mg/dL) | May improve (decrease) |
| Insulin Levels (ng/mL) | May improve (decrease) | |
| HOMA-IR (Insulin Resistance Index) | May improve (decrease) |
Experimental Protocols
The following are detailed protocols for key experiments to assess the metabolism of this compound.
Protocol 1: Animal Feeding Study
-
Animal Selection and Acclimation:
-
Select male rats (e.g., Sprague-Dawley) with an initial body weight of 150-180 g.
-
Acclimatize the animals for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
-
Diet Formulation:
-
Prepare a purified control diet based on the AIN-93G formulation.
-
Prepare the experimental diet by supplementing the control diet with a specific percentage (e.g., 5-10% by weight) of this compound, adjusting the carbohydrate and other fat sources to maintain an isocaloric diet.
-
-
Experimental Groups:
-
Control Group: Fed the AIN-93G purified control diet.
-
Experimental Group: Fed the diet supplemented with this compound.
-
(Optional) Positive Control Group: Fed a diet with a well-characterized fatty acid (e.g., oleic acid or linoleic acid) for comparison.[2]
-
-
Feeding and Monitoring:
-
House animals individually to monitor food intake accurately.
-
Provide diets and water ad libitum for a specified period (e.g., 4-12 weeks).
-
Record body weight and food intake weekly.
-
-
Sample Collection:
-
At the end of the study period, fast the animals overnight.
-
Anesthetize the animals and collect blood via cardiac puncture.
-
Euthanize the animals and dissect the liver and adipose tissues. Weigh and store samples at -80°C for further analysis.
-
Protocol 2: Analysis of Plasma Lipids
-
Plasma Separation:
-
Collect whole blood in EDTA-coated tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
-
Lipid Measurement:
-
Use commercially available enzymatic kits to measure plasma concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides according to the manufacturer's instructions.
-
Protocol 3: Liver Lipid Extraction and Quantification
-
Lipid Extraction (Folch Method):
-
Homogenize a known weight of liver tissue (e.g., 100 mg) in a 2:1 chloroform:methanol solution.
-
Vortex thoroughly and allow the mixture to stand for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Triglyceride Quantification:
-
Resuspend the dried lipid extract in a known volume of isopropanol.
-
Use a commercial triglyceride quantification kit to measure the triglyceride content.
-
Protocol 4: Measurement of Hepatic Enzyme Activities
-
Tissue Homogenization:
-
Homogenize liver tissue in a suitable buffer for the specific enzyme assay.
-
-
Enzyme Assays:
-
Fatty Acid Synthase (FAS): Measure the oxidation of NADPH at 340 nm in the presence of acetyl-CoA and malonyl-CoA.
-
Carnitine Palmitoyltransferase 1 (CPT1): Measure the transfer of radiolabeled palmitoyl-CoA to L-carnitine.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general metabolic pathways of fatty acids and a typical experimental workflow for studying the effects of a novel fatty acid.
Caption: General metabolic fate of a dietary fatty acid.
Caption: A typical experimental workflow for a fatty acid feeding study.
References
Application Notes and Protocols for the Use of cis-5-Tetradecenoic Acid in Cardiac Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-5-Tetradecenoic acid is a monounsaturated fatty acid that has garnered research interest primarily in the context of inherited metabolic disorders. Specifically, its accumulation is a key pathological feature of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, a genetic disorder of fatty acid oxidation. In patients with VLCAD deficiency, elevated levels of this compound and other long-chain fatty acid metabolites are associated with severe clinical manifestations, including cardiomyopathy, rhabdomyolysis, and liver dysfunction.[1][2][3][4]
These application notes provide a framework for utilizing this compound as a research tool to model the cardiotoxic effects observed in VLCAD deficiency. By inducing a disease-relevant phenotype in cardiac models, researchers can investigate the underlying pathophysiological mechanisms and screen potential therapeutic agents.
Applications in Cardiac Research
The primary application of this compound in cardiac studies is to mimic the cardiotoxic environment of VLCAD deficiency. This allows for the investigation of:
-
Mitochondrial Dysfunction: Elucidating the mechanisms by which this compound impairs mitochondrial respiration, ATP production, and membrane potential in cardiomyocytes.[2][5][6][7]
-
Calcium Homeostasis: Studying the disruption of intracellular calcium signaling and its contribution to cardiac arrhythmias and cell death.[5][8]
-
Cardiac Hypertrophy and Cell Death: Investigating the signaling pathways leading to cardiomyocyte hypertrophy and apoptosis/necrosis upon exposure to this fatty acid.[1][2]
-
Drug Discovery: Screening and validating therapeutic compounds aimed at mitigating the cardiotoxic effects of abnormal fatty acid accumulation.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on cardiac and related cellular models.
Table 1: Effects of this compound on Mitochondrial Respiration in Rat Heart Mitochondria
| Parameter | Substrate | Concentration of this compound | Percentage Change | Reference |
| State 3 Respiration | NADH-linked | Not Specified | Decreased | [3] |
| Uncoupled Respiration | NADH-linked | Not Specified | Decreased | [3] |
| State 4 Respiration | Not Specified | Not Specified | Increased | [6] |
| Complex I Activity | Not Specified | Not Specified | Decreased | [6][7] |
| Complex II Activity | Not Specified | Not Specified | No Effect | [6] |
Table 2: Effects of this compound on Mitochondrial Function in Rat Skeletal Muscle Mitochondria
| Parameter | Substrate | Concentration of this compound | Percentage Change | Reference |
| State 3 Respiration | NADH-linked | Not Specified | Decreased | [3] |
| Uncoupled Respiration | NADH-linked | Not Specified | Decreased | [3] |
| State 4 Respiration | Not Specified | Not Specified | Increased | [3] |
Table 3: Effects of Acylcarnitines (including derivatives of long-chain fatty acids) on Cardiomyocyte Calcium
| Parameter | Compound | Concentration | Observation | Reference |
| Cytosolic Ca2+ | Myristoylcarnitine | 20-50 µM | Increased | |
| Ca2+ Sparks and Waves | Myristoylcarnitine & Palmitoylcarnitine | Not Specified | Increased Frequency | [8] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration in Isolated Heart Mitochondria
This protocol is designed to measure the impact of this compound on the oxygen consumption rate of isolated cardiac mitochondria.
Materials:
-
Freshly isolated rat or mouse hearts
-
Mitochondria isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)
-
Respiration buffer (e.g., containing KCl, KH2PO4, Tris-HCl, and EGTA)
-
Respiratory substrates (e.g., glutamate, malate, succinate)
-
ADP
-
CCCP (uncoupler)
-
This compound (dissolved in a suitable solvent like DMSO)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh heart tissue using differential centrifugation. The specific protocol for isolation should be optimized for the tissue and species.
-
Respirometry:
-
Add isolated mitochondria to the respirometer chambers containing respiration buffer.
-
Measure baseline oxygen consumption (State 1).
-
Add NADH-linked substrates (e.g., glutamate and malate) to measure State 2 respiration.
-
Add a saturating concentration of ADP to induce State 3 respiration (ADP-stimulated).
-
After the ADP is phosphorylated to ATP, the respiration rate will slow to State 4 (resting respiration).
-
To assess the effect of this compound, introduce it at the desired concentration before the addition of ADP and measure the subsequent respiration states.
-
Alternatively, titrate this compound during State 4 respiration to observe its direct effects.
-
Add an uncoupler like CCCP to measure the maximum capacity of the electron transport system.
-
-
Data Analysis: Calculate the respiratory control ratio (RCR = State 3 / State 4) and P/O ratio (moles of ADP phosphorylated per mole of oxygen consumed) to assess mitochondrial coupling and efficiency. Compare these parameters between control and this compound-treated mitochondria.
Protocol 2: Measurement of Mitochondrial Membrane Potential in Cultured Cardiomyocytes
This protocol uses a fluorescent dye to assess changes in mitochondrial membrane potential in response to this compound.
Materials:
-
Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes or H9c2 cells)
-
Cell culture medium
-
This compound
-
Mitochondrial membrane potential-sensitive dye (e.g., TMRE or JC-1)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cardiomyocytes at an appropriate density and allow them to adhere and grow.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period. Include a vehicle control (e.g., DMSO).
-
Staining:
-
Remove the treatment medium and wash the cells with a balanced salt solution.
-
Incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
-
Imaging/Quantification:
-
If using a fluorescence microscope, capture images of the control and treated cells. A decrease in fluorescence intensity (for dyes like TMRE) indicates depolarization of the mitochondrial membrane.
-
If using a fluorescence plate reader, quantify the fluorescence intensity across the different treatment groups.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the percentage change in mitochondrial membrane potential.
Protocol 3: Assessment of Intracellular Calcium Homeostasis in Cardiomyocytes
This protocol utilizes a calcium-sensitive fluorescent indicator to monitor changes in cytosolic calcium levels following exposure to this compound.
Materials:
-
Cultured cardiomyocytes
-
Cell culture medium
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence imaging system capable of time-lapse recording
Procedure:
-
Cell Culture and Dye Loading:
-
Culture cardiomyocytes on coverslips suitable for microscopy.
-
Load the cells with a calcium-sensitive dye as per the manufacturer's protocol.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage in a perfusion chamber with a physiological buffer.
-
Establish a baseline fluorescence recording.
-
Perfuse the cells with a buffer containing this compound at the desired concentration.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis: Analyze the fluorescence traces to determine changes in baseline calcium levels, as well as the frequency and amplitude of calcium transients or spontaneous calcium release events (sparks and waves).
Visualizations
Caption: Pathological signaling of this compound.
Caption: Workflow for mitochondrial respiration analysis.
References
- 1. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that Oxidative Disbalance and Mitochondrial Dysfunction are Involved in the Pathophysiology of Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. informnetwork.org [informnetwork.org]
- 5. Recent Advances in the Pathophysiology of Fatty Acid Oxidation Defects: Secondary Alterations of Bioenergetics and Mitochondrial Calcium Homeostasis Caused by the Accumulating Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the detection of cis-5-Tetradecenoic acid in biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of cis-5-Tetradecenoic acid in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of this compound in biological samples?
A1: Gas chromatography-mass spectrometry (GC-MS) is widely regarded as the gold standard for fatty acid analysis, including this compound.[1][2] This is due to its high sensitivity, specificity, and excellent separation capabilities for fatty acid methyl esters (FAMEs).[1] Liquid chromatography-mass spectrometry (LC-MS) is also a powerful technique, offering flexibility, especially for complex biological matrices.[3]
Q2: Why is derivatization necessary for GC-MS analysis of fatty acids?
A2: Derivatization is crucial for GC-MS analysis of fatty acids to increase their volatility and reduce peak tailing.[4] The polar carboxyl group of free fatty acids interacts with the GC column's stationary phase, leading to poor chromatographic performance.[4] Converting them to more volatile and non-polar derivatives, such as fatty acid methyl esters (FAMEs), overcomes these issues.[2][5]
Q3: What are the common derivatization methods for fatty acids for GC-MS analysis?
A3: Common derivatization methods include:
-
Esterification with BF₃-methanol: A widely used method to generate FAMEs under mild conditions.[4][6]
-
Silylation with BSTFA or MSTFA: These reagents convert the carboxylic acid group to a trimethylsilyl (TMS) ester.[4]
-
Alkylation with TMS-diazomethane: A straightforward method for methylation.[6]
Q4: Can this compound be analyzed by LC-MS without derivatization?
A4: Yes, LC-MS can analyze free fatty acids without derivatization, which is one of its advantages over GC-MS.[7] However, due to the poor ionization efficiency of fatty acids, derivatization is sometimes employed in LC-MS to enhance sensitivity.[8]
Q5: What are "matrix effects" and how can they be minimized?
A5: Matrix effects are the alteration of analyte ionization by co-eluting substances from the biological sample, leading to signal suppression or enhancement.[9][10] To minimize matrix effects, several strategies can be employed:
-
Effective sample cleanup: Techniques like solid-phase extraction (SPE) can remove interfering components from the sample matrix.[10][11][12]
-
Use of internal standards: Isotope-labeled internal standards that co-elute with the analyte can help to correct for matrix effects.[5]
-
Method validation: Thoroughly validating the method with matrix-matched standards is essential to understand and compensate for these effects.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in GC-MS Analysis
Possible Cause: Incomplete derivatization or interaction of underivatized fatty acids with the GC column.
Solutions:
-
Optimize Derivatization Reaction:
-
Ensure the derivatization reagent is not expired and has been stored correctly.
-
Increase the reaction time or temperature, but be cautious of potential cis-trans isomerization at high temperatures.[13]
-
Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.
-
-
Check GC System:
-
Use a fresh, high-quality capillary column designed for fatty acid analysis.
-
Ensure the GC inlet liner is clean and consider using a deactivated liner.
-
Issue 2: Low Sensitivity or Inability to Detect this compound
Possible Cause: Inefficient extraction, sample degradation, or low ionization efficiency (especially in LC-MS).
Solutions:
-
Optimize Sample Preparation:
-
Evaluate the efficiency of your lipid extraction method. The modified Bligh and Dyer method is a common and effective choice.[5]
-
For low abundance analytes, consider a sample concentration step after extraction.
-
To prevent degradation, keep samples on ice and add antioxidants like BHT during extraction.
-
-
Enhance MS Detection:
-
For GC-MS, ensure the mass spectrometer is tuned and operating in the appropriate ionization mode (e.g., negative chemical ionization for certain derivatives can increase sensitivity).[5]
-
For LC-MS, consider derivatization to improve ionization efficiency or use an ion-pairing agent in the mobile phase.[7][8]
-
Issue 3: Inaccurate Quantification and Suspected Isomerization
Possible Cause: Conversion of this compound to its trans isomer during sample preparation, particularly during derivatization at high temperatures.[14]
Solutions:
-
Gentle Sample Handling:
-
Avoid excessive heat during all sample preparation steps.
-
When derivatizing, use the mildest effective conditions (e.g., lower temperature for a longer duration).
-
-
Method Validation:
-
Analyze a pure standard of this compound to confirm its retention time.
-
If available, use a trans-5-Tetradecenoic acid standard to check for potential co-elution or isomerization.
-
Consider specialized GC columns designed for the separation of cis and trans isomers.[15]
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of fatty acids using GC-MS and LC-MS. These values are illustrative and can vary depending on the specific instrument, method, and matrix.
Table 1: Typical Performance Characteristics for Fatty Acid Analysis
| Parameter | GC-MS (as FAMEs) | LC-MS/MS |
| Limit of Detection (LOD) | 1 pg - 10 pg | 0.003 - 14.88 ng/mL[16] |
| Linear Dynamic Range | > 3 orders of magnitude[5] | 2-3 orders of magnitude |
| Reproducibility (%RSD) | < 15% | < 20% |
Experimental Protocols
Protocol 1: Total Fatty Acid Extraction from Biological Samples (Modified Bligh & Dyer)
-
Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a mixture of chloroform and methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifugation: Centrifuge the sample to separate the layers.
-
Lipid Collection: Collect the lower organic layer containing the total lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of toluene.
-
Esterification: Add 14% Boron Trifluoride (BF₃) in methanol and heat at 60°C for 30-60 minutes.[4][17]
-
Extraction: After cooling, add water and hexane. Vortex to extract the FAMEs into the hexane layer.
-
Collection: Carefully collect the upper hexane layer containing the FAMEs.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC-MS analysis.
Visualizations
Caption: General experimental workflow for fatty acid analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. restek.com [restek.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. iris.unitn.it [iris.unitn.it]
- 17. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter [mdpi.com]
Technical Support Center: Overcoming Solubility Issues with Long-Chain Fatty Acids In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble long-chain fatty acids (LCFAs) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why are long-chain fatty acids so difficult to dissolve in cell culture media?
A1: Long-chain fatty acids are amphipathic molecules, possessing a hydrophilic carboxylic acid head and a long, nonpolar hydrocarbon tail. This dual nature makes them poorly soluble in aqueous solutions like cell culture media. At physiological pH, the carboxyl group is often ionized, but the long hydrophobic tail dominates, leading to the formation of insoluble aggregates or micelles rather than a true solution.
Q2: What are the most common methods to solubilize long-chain fatty acids for in vitro studies?
A2: The most prevalent methods for solubilizing LCFAs for cell culture applications include:
-
Complexation with Bovine Serum Albumin (BSA): This is the most common and physiologically relevant method, as fatty acids are naturally transported by albumin in the bloodstream.
-
Use of Organic Solvents: Solvents like ethanol and dimethyl sulfoxide (DMSO) can dissolve LCFAs at high concentrations, which are then diluted into the cell culture medium.
-
Inclusion in Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate LCFAs and increase their aqueous solubility.
-
Formation of Emulsions: LCFAs can be formulated into oil-in-water emulsions, creating stable dispersions of lipid droplets in the aqueous medium.
-
Incorporation into Liposomes: LCFAs can be integrated into the lipid bilayer of liposomes, which can then be used to deliver the fatty acids to cells.
Q3: How do I choose the best solubilization method for my experiment?
A3: The choice of method depends on several factors, including the specific fatty acid, the cell type, the experimental endpoint, and the desired concentration. The following decision tree can guide your selection process:
Caption: A decision tree to guide the selection of an appropriate solubilization method.
Troubleshooting Guides
Problem 1: Precipitation or cloudiness in the cell culture medium after adding the fatty acid solution.
Possible Causes and Solutions:
| Cause | Solution |
| Fatty acid concentration exceeds its solubility limit. | Reduce the final concentration of the fatty acid in the medium. Perform a titration experiment to determine the maximum soluble concentration under your specific conditions. |
| Insufficient amount of carrier (e.g., BSA, cyclodextrin). | Increase the concentration of the carrier. Optimize the molar ratio of fatty acid to carrier. For BSA, a molar ratio of 2:1 to 6:1 (fatty acid:BSA) is commonly used.[1] |
| Inadequate mixing or complexation time. | Ensure thorough mixing of the fatty acid stock with the carrier solution. For BSA complexation, incubate the mixture (e.g., for 1 hour at 37°C) to allow for proper binding.[2] |
| Temperature shock. | Warm the cell culture medium to 37°C before adding the fatty acid solution. Avoid adding a cold fatty acid stock to warm medium. |
| pH changes in the medium. | Ensure the pH of your fatty acid stock solution is compatible with the cell culture medium. The addition of an acidic fatty acid solution can lower the medium's pH, causing precipitation of media components. |
| Interaction with other media components. | Some components of serum-free media can interact with fatty acids and cause precipitation. Consider using a simpler basal medium for initial solubility tests. |
Problem 2: Observed cellular toxicity or inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Solution |
| Toxicity from the organic solvent. | Reduce the final concentration of the organic solvent in the cell culture medium. It is recommended that ethanol concentrations do not exceed 0.05% and DMSO concentrations should be kept below 0.5%.[1][3] Always include a solvent-only control in your experiments to assess its effect on cell viability and function. |
| High concentration of unbound fatty acids. | The concentration of "free" or unbound fatty acids, rather than the total fatty acid concentration, is often responsible for cellular toxicity. Increase the concentration of BSA to bind more of the fatty acid, thereby reducing the unbound fraction.[1] |
| Contaminants in the BSA preparation. | Use high-purity, fatty acid-free BSA to avoid introducing unwanted lipids or other contaminants that could affect your results. |
| Oxidation of unsaturated fatty acids. | Prepare fresh stock solutions of unsaturated fatty acids and store them under an inert gas (e.g., nitrogen or argon) at -20°C or -80°C to prevent oxidation. |
| Variability in fatty acid-BSA complex preparation. | Standardize your protocol for preparing fatty acid-BSA complexes, including incubation time, temperature, and mixing speed, to ensure consistency between experiments. |
Quantitative Data on Solubilization Methods
The following tables provide a summary of the solubility of common long-chain fatty acids using different solubilization methods.
Table 1: Solubility in Organic Solvents
| Fatty Acid | Solvent | Maximum Reported Solubility |
| Oleic Acid | Ethanol | ~100 mg/mL[4] |
| DMSO | ~100 mg/mL[4][5] | |
| Palmitic Acid | Ethanol | ~20 mg/mL[6] |
| DMSO | ~20 mg/mL[5] | |
| Stearic Acid | Ethanol | ~20 mg/mL[6] |
| DMSO | ~10 mg/mL[6] |
Table 2: Solubilization with Bovine Serum Albumin (BSA)
| Fatty Acid | Molar Ratio (FA:BSA) | Unbound Fatty Acid Concentration (Calculated) |
| Palmitate | 3.3:1 | ~26 nM[7] |
| Oleate | 3.3:1 | ~35 nM[7] |
| Palmitate | 5:1 | ~41 nM[8] |
Note: The unbound fatty acid concentration is highly dependent on the specific conditions and the method of measurement.
Table 3: Solubilization with Cyclodextrins
| Fatty Acid | Cyclodextrin Type | Observations |
| Palmitic Acid | Methyl-β-cyclodextrin | Forms a water-soluble complex.[9] |
| Oleic Acid | Methyl-β-cyclodextrin | Forms a 1:6 (OA:MBCD) complex that is soluble in water.[10] |
| Linoleic Acid | β-cyclodextrin | Forms a 1:2 (LA:CD) complex in solution.[1] |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid-BSA Complexes
This protocol is adapted from a commonly used method for preparing fatty acid-BSA complexes for cell culture.[2]
Materials:
-
Long-chain fatty acid (e.g., Palmitic acid, Oleic acid)
-
Ethanol (100% and 50% v/v)
-
Fatty acid-free BSA
-
MilliQ water
-
Cell culture medium
Procedure:
-
Prepare a 150 mM fatty acid stock solution:
-
For Palmitic Acid (MW: 256.42): Dissolve 38.46 mg in 1 mL of 95% ethanol by heating at 60°C.
-
For Oleic Acid (MW: 282.47): Dissolve 42.37 mg in 1 mL of 100% ethanol.
-
-
Prepare a 10% (w/v) fatty acid-free BSA solution:
-
Dissolve 1 g of BSA in 10 mL of MilliQ water.
-
Sterile filter the solution using a 0.22 µm filter.
-
-
Complexation of fatty acid with BSA:
-
In a sterile conical tube, add the desired volume of 10% BSA solution.
-
Separately, dilute the fatty acid stock solution in pre-warmed (37°C) cell culture medium.
-
Slowly add the diluted fatty acid solution to the BSA solution while vortexing gently.
-
Incubate the mixture in a 37°C water bath for at least 1 hour with gentle shaking to allow for complex formation.
-
The final solution can be sterile filtered (0.22 µm filter) before adding to cell cultures.
-
Protocol 2: Preparation of Fatty Acid-Loaded Liposomes (Thin-Film Hydration Method)
This is a general protocol for incorporating fatty acids into liposomes.[11][12]
Materials:
-
Phospholipid (e.g., DOPC, DPPC)
-
Cholesterol
-
Long-chain fatty acid (e.g., Oleic acid)
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Hydration buffer (e.g., PBS)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipid, cholesterol, and long-chain fatty acid in the chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-warmed to a temperature above the lipid transition temperature) to the flask containing the dry lipid film.
-
Vortex the flask to disperse the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Visualization of Relevant Pathways and Workflows
Fatty Acid Uptake and Activation Pathway
Long-chain fatty acids are transported into the cell and then activated for metabolism through a series of steps.
Caption: Cellular uptake and activation of long-chain fatty acids.
Troubleshooting Workflow for Fatty Acid Precipitation
A logical workflow can help diagnose and resolve issues with fatty acid precipitation in cell culture media.
Caption: A step-by-step workflow for troubleshooting fatty acid precipitation.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stearic acid solubility and cubic phase volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Linoleic Acid of Conjugated Isomers from Sesame (Sesamum Indicum) Seed Oil: Its Use and Effect in a Microstructured Product Type Oil-in-Water Emulsion [foodandnutritionjournal.org]
- 9. ila.ilsl.br [ila.ilsl.br]
- 10. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
Optimizing GC-MS parameters for fatty acid methyl ester analysis.
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Fatty Acid Methyl Esters (FAMEs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your GC-MS analysis of FAMEs.
Issue: Poor Peak Shape (Tailing or Fronting)
Q1: My chromatogram shows significant peak tailing for all FAMEs. What are the likely causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue. When all peaks in a chromatogram tail, the problem is often physical or related to the overall system setup rather than a specific chemical interaction.[1]
-
Improper Column Installation: An incorrectly cut or installed column is a primary cause.
-
Column Contamination: Buildup of non-volatile residues at the head of the column can cause tailing.
-
Leaks: Leaks in the inlet or detector fittings can disrupt carrier gas flow.
-
Solution: Use an electronic leak detector to check for leaks at all connections.[3]
-
-
Inlet Liner Contamination or Activity: The glass liner in the inlet can become contaminated or have active sites.
Q2: Only some of my FAME peaks are tailing, particularly the more polar or later-eluting ones. What should I investigate?
A2: When only specific peaks tail, it often points to a chemical interaction between the analyte and the system.
-
Active Sites: Polar FAMEs can interact with active sites (silanol groups) in the system, such as on the column stationary phase or the inlet liner.[4]
-
Column Bleed or Degradation: Over time, the stationary phase of the column can degrade, exposing active sites.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
-
Inadequate Temperature: If later-eluting peaks are tailing, it could indicate a cold spot in the system or that the oven temperature is not high enough.
-
Solution: Ensure all heated zones (inlet, transfer line, MS source) are at the appropriate temperatures.[3] Check for any potential cold spots.
-
Q3: My peaks are fronting. What does this indicate and how do I resolve it?
A3: Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still affect resolution and quantification.
-
Column Overload: Injecting too much sample can lead to fronting.
-
Solution: Dilute your sample or reduce the injection volume.[4]
-
-
Improper Column Positioning: An incorrectly positioned column in the inlet can cause this issue.
-
Solution: Verify the column is installed at the correct height as per the manufacturer's guidelines.[1]
-
-
Solvent Effects: The choice of solvent and the initial oven temperature can sometimes cause fronting, especially in splitless injections.
-
Solution: Ensure the initial oven temperature is appropriate for the solvent used to allow for proper solvent focusing.[3]
-
Issue: Poor Resolution and Co-elution
Q4: I am having trouble separating critical FAME isomers, such as cis and trans isomers. What parameters should I adjust?
A4: Separating FAME isomers, especially geometric (cis/trans) and positional isomers, requires careful optimization of the chromatographic conditions.
-
Column Selection: The choice of GC column is critical.
-
Oven Temperature Program: The temperature ramp rate can significantly impact resolution.
-
Solution: A slower temperature ramp will generally improve the separation of closely eluting peaks.[8] Experiment with different ramp rates and hold times to optimize the separation of your target analytes.
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Optimize the carrier gas flow rate (or pressure) for your column dimensions to achieve the best resolution.
-
-
Column Length: A longer column provides more theoretical plates and therefore better resolving power.
Q5: My peaks are broad, leading to poor resolution. What are the potential causes?
A5: Broad peaks can result from several factors, leading to decreased sensitivity and resolution.
-
Slow Injection: A slow injection speed can cause the sample to be introduced into the column as a wide band.
-
Solution: Ensure your autosampler is injecting the sample quickly and smoothly. For manual injections, practice a fast and consistent injection technique.
-
-
Dead Volume: Dead volume in the system, for example from a poor column connection, can cause peak broadening.
-
Solution: Ensure all connections are tight and that the column is properly installed in the inlet and detector.[3]
-
-
Inlet Temperature Too Low: If the inlet temperature is too low, the sample may not vaporize quickly and efficiently.
-
Solution: Increase the inlet temperature to ensure rapid volatilization of the FAMEs. A common starting point is 250 °C.[6]
-
Frequently Asked Questions (FAQs)
Q6: What is the first step I should take before starting my FAME analysis?
A6: Before analyzing your samples, it is crucial to perform a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).[5][9] This is because free fatty acids are highly polar and tend to exhibit poor chromatographic behavior.
Q7: What are the most common derivatization methods for preparing FAMEs?
A7: Several methods are available for FAME preparation. Common reagents include:
-
Boron trifluoride (BF3) in methanol: This is a widely used and effective method. The reaction is typically carried out at a moderate temperature (e.g., 60°C) for a specific duration.[10]
-
Acid-catalyzed methylation (e.g., with HCl or H2SO4 in methanol): This is another common approach.[11][12]
-
Base-catalyzed transesterification (e.g., with NaOH or KOH in methanol): This method is rapid and proceeds under mild conditions.[12]
Q8: How do I choose the right GC column for my FAME analysis?
A8: The choice of column depends on the complexity of your sample and your analytical goals.
-
For general FAME profiling: A polar polyethylene glycol (PEG) column (e.g., DB-WAX, HP-INNOWAX) is a good starting point.[5][6]
-
For separating cis and trans isomers: A highly polar cyanopropyl silicone column (e.g., HP-88, CP-Sil 88, SP-2560) is necessary.[5][6][7]
-
For separation by boiling point: A non-polar column can be used.
Q9: What are typical GC-MS parameters for FAME analysis?
A9: While optimal parameters will vary depending on the specific instrument and application, the following tables provide a general starting point.
Table 1: Typical GC Parameters for FAME Analysis
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 - 280 °C[6][13] | Ensures rapid and complete vaporization of FAMEs. |
| Injection Mode | Split or Splitless | Split is used for concentrated samples to avoid column overload. Splitless is for trace analysis to maximize sensitivity. |
| Split Ratio | 10:1 to 100:1 (if applicable) | Adjust based on sample concentration. |
| Carrier Gas | Helium or Hydrogen | Helium is common for MS applications. Hydrogen can provide faster analysis times. |
| Oven Program | Start at a low temperature (e.g., 50-100 °C) and ramp up to a final temperature of 230-280 °C.[6][13][14] | A temperature program is essential for separating a wide range of FAMEs with different boiling points. |
| Ramp Rate | 3 - 10 °C/min | Slower ramps improve resolution of closely eluting peaks. |
Table 2: Typical MS Parameters for FAME Analysis
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for EI, leading to extensive and consistent fragmentation for library matching.[13] |
| MS Source Temp | 200 - 230 °C[13] | Prevents condensation of analytes in the ion source. |
| MS Quad Temp | ~150 °C | A typical setting for quadrupole mass analyzers. |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for qualitative analysis and identification. SIM is used for quantitative analysis of target compounds with increased sensitivity.[15] |
| Mass Range | 40 - 550 amu[13] | Covers the expected mass range for common FAMEs and their fragments. |
Q10: How can I confirm the identity of my FAME peaks?
A10: Peak identification should be based on a combination of two factors:
-
Mass Spectra: Compare the acquired mass spectrum of a peak with a reference library (e.g., NIST, Wiley).
-
Retention Time: Compare the retention time of the peak with that of a known FAME standard run under the same conditions. It is not reliable to identify FAMEs based on mass spectral libraries alone.[8]
Experimental Protocols & Visualizations
Protocol: General FAME Preparation using BF3-Methanol
This protocol provides a general guideline for the esterification of fatty acids.
-
Sample Preparation: Weigh 1-25 mg of your lipid sample into a reaction vial. If the sample is in a non-polar solvent, it can be used directly. If in an aqueous solvent, evaporate to dryness first.
-
Reagent Addition: Add 2 mL of 12% BF3-methanol reagent to the sample.
-
Reaction: Heat the vial at 60 °C for 5-10 minutes. The optimal time may vary depending on the sample.
-
Extraction: Cool the vial, then add 1 mL of water and 1 mL of hexane. Shake vigorously to extract the FAMEs into the hexane layer.
-
Drying and Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The FAME-containing hexane solution is now ready for GC-MS analysis.
Workflow for Troubleshooting GC-MS FAME Analysis
The following diagram illustrates a logical workflow for troubleshooting common issues in FAME analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Restek - Blog [restek.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sandia.gov [sandia.gov]
- 10. restek.com [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. GC–MS Analysis of FAMEs [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding isomerization of cis-5-Tetradecenoic acid during sample preparation.
This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the isomerization of cis-5-Tetradecenoic acid during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
A1: this compound is a monounsaturated omega-9 fatty acid. The geometric configuration of the double bond at the fifth carbon is "cis," resulting in a kinked structure. Isomerization to the "trans" form creates a more linear molecule, altering its physical, chemical, and biological properties. In research and drug development, maintaining the correct isomeric form is critical for accurate analytical results and for ensuring the desired therapeutic effects, as different isomers can have varied biological activities.
Q2: What are the primary factors that can cause the isomerization of this compound?
A2: The primary factors that can induce the conversion of this compound to its trans isomer include:
-
Heat: Elevated temperatures, particularly above 100°C, can provide the energy needed to overcome the rotational barrier of the double bond.[1][2]
-
Acidic Conditions: The presence of strong acids can catalyze the isomerization process.[3][4]
-
Light: Exposure to light, especially UV light, can promote isomerization.[5]
-
Free Radicals: The presence of free radical initiators can lead to isomerization.[2][4]
-
Metal Catalysts: Certain metals can catalyze the isomerization reaction.[2]
Q3: How should I store this compound to maintain its stability?
A3: To ensure the stability of this compound, it should be stored at temperatures below -15°C.[5] It is also crucial to store it under an inert gas, such as nitrogen or argon, to prevent oxidation, and to protect it from light by using amber vials or storing it in a dark place.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of trans-5-Tetradecenoic acid detected in a pure cis-standard. | Sample degradation during storage. | Verify storage conditions. Ensure the sample is stored at <-15°C under an inert atmosphere and protected from light. |
| High temperatures during sample preparation (e.g., derivatization). | Optimize derivatization protocols to use lower temperatures if possible. Consider alternative, milder derivatization techniques. | |
| Use of acidic reagents. | Neutralize acidic reagents after the reaction is complete. Explore non-acidic catalysts or derivatization methods. | |
| Inconsistent analytical results for this compound between sample batches. | Variable exposure to light or heat during processing. | Standardize sample handling procedures to minimize exposure to light and heat. Use amber-colored labware and work in a shaded area. |
| Contamination with metals or radical initiators. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned to remove any metal residues. | |
| Loss of this compound signal during GC analysis. | Isomerization on the GC column or in the injector port. | Optimize GC parameters. Use a lower injector temperature and a column specifically designed for fatty acid analysis that minimizes on-column isomerization. |
Experimental Protocol: Isomerization-Minimizing Fatty Acid Methyl Ester (FAME) Preparation
This protocol describes a method for preparing fatty acid methyl esters (FAMEs) from a lipid sample containing this compound, with a focus on minimizing isomerization.
Materials:
-
Lipid sample containing this compound
-
2:1 (v/v) Chloroform:Methanol solution
-
0.5 M KOH in Methanol
-
14% Boron trifluoride (BF3) in Methanol
-
Saturated NaCl solution
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
Amber glass vials with Teflon-lined caps
-
Nitrogen or Argon gas
Procedure:
-
Lipid Extraction (Cold Extraction):
-
Homogenize the sample in a 2:1 chloroform:methanol solution at room temperature.
-
Vortex for 2 minutes, then centrifuge to separate the layers.
-
Carefully collect the lower chloroform layer containing the lipids into a clean amber vial.
-
Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.
-
-
Saponification (at Room Temperature):
-
To the dried lipid extract, add 0.5 M KOH in methanol.
-
Vortex for 5 minutes at room temperature to saponify the lipids.
-
-
Methylation (Mild Conditions):
-
Add 14% BF3 in methanol to the sample.
-
Cap the vial tightly and heat at a controlled temperature of 60°C for 15 minutes. Note: Avoid higher temperatures to minimize isomerization.
-
Immediately cool the vial on ice to stop the reaction.
-
-
FAME Extraction:
-
Add saturated NaCl solution and hexane to the vial.
-
Vortex for 1 minute, then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new amber vial.
-
Repeat the hexane extraction once more and combine the hexane layers.
-
-
Drying and Storage:
-
Add a small amount of anhydrous sodium sulfate to the combined hexane extracts to remove any residual water.
-
Transfer the dried hexane solution to a final amber vial for analysis.
-
If not analyzing immediately, overlay the sample with nitrogen or argon gas and store at -20°C.
-
Isomerization of this compound
Caption: Factors inducing the isomerization of this compound to its trans form.
Recommended Sample Preparation Workflow
Caption: A workflow designed to minimize isomerization during sample preparation for GC-MS analysis.
References
- 1. <em>Cis-trans</em> isomerization of unsaturated fatty acids in edible oils to prepare <em>trans</em> fat | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 2. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 3. Thermodynamic and structural characterization of cis-trans isomerization of 12-(S)-hydroxy-(5Z, 8E, 10E)-heptadecatrienoic acid by high-performance liquid chromatography and gaschromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. biosynth.com [biosynth.com]
Technical Support Center: Accurate Quantification of cis-5-Tetradecenoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate quantification of cis-5-Tetradecenoic acid (C14:1n-9) using internal standards. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for the quantification of this compound?
A1: The choice of internal standard (IS) is critical for accurate quantification and depends on the analytical platform.
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Both odd-chain fatty acids and stable isotope-labeled fatty acids are suitable.
-
Odd-chain fatty acids: Tridecanoic acid (C13:0) or heptadecanoic acid (C17:0) are commonly used as they are naturally present in low abundance in most biological samples. However, it is crucial to verify their absence or low levels in your specific matrix to avoid interference.
-
Stable isotope-labeled fatty acids: Deuterated myristic acid (d27-Myristic acid) is an excellent choice as it has very similar chemical and physical properties to this compound, ensuring comparable extraction efficiency and chromatographic behavior.
-
-
For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Stable isotope-labeled internal standards are highly recommended. Deuterated this compound, if available, would be the ideal IS. Alternatively, deuterated myristic acid can be used. These standards co-elute with the analyte and provide the most accurate correction for matrix effects and variations in ionization efficiency.[1][2][3]
Q2: Why is derivatization necessary for GC-MS analysis of fatty acids?
A2: Derivatization is essential for GC-MS analysis of fatty acids to increase their volatility and thermal stability. Fatty acids in their free form are polar and have low volatility, making them unsuitable for direct injection into a GC system. Converting them to fatty acid methyl esters (FAMEs) through esterification significantly improves their chromatographic properties, leading to sharper peaks and better separation.
Q3: Can I use an external calibration curve without an internal standard?
A3: While it is possible to use an external calibration curve, it is not recommended for achieving high accuracy and precision, especially with complex biological samples. An internal standard is crucial to correct for sample loss during extraction and sample preparation, as well as for variations in injection volume and instrument response.[1] Without an internal standard, these variations can lead to significant errors in quantification.
Q4: What are the common causes of poor peak shape in GC-MS analysis of FAMEs?
A4: Poor peak shape, such as tailing or fronting, can arise from several factors:
-
Active sites in the GC system: Free hydroxyl groups on the injector liner, column, or contaminants can interact with the FAMEs, causing peak tailing. Using deactivated liners and columns is crucial.
-
Column overload: Injecting too much sample can lead to peak fronting.
-
Improper derivatization: Incomplete derivatization can result in the presence of free fatty acids, which exhibit poor peak shape.
-
Solvent effects: Mismatch between the solvent polarity and the stationary phase can affect peak shape.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte/Internal Standard Signal | 1. Incomplete sample extraction. 2. Inefficient derivatization (for GC-MS). 3. Instrument sensitivity issues (e.g., dirty ion source). 4. Degradation of analyte or internal standard. | 1. Optimize the extraction protocol; ensure proper phase separation. 2. Check the derivatization reagent's quality and reaction conditions (time, temperature). 3. Clean the MS ion source and perform instrument tuning and calibration. 4. Ensure proper storage of standards and samples at low temperatures (-20°C or -80°C) under an inert atmosphere. |
| Poor Peak Shape (Tailing or Fronting) in GC-MS | 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Sample overload. 4. Co-elution with an interfering compound. | 1. Use a deactivated inlet liner and column. Trim the first few centimeters of the column. 2. Bake out the column at a high temperature (within its limit). If the problem persists, replace the column. 3. Dilute the sample or reduce the injection volume. 4. Optimize the GC temperature program to improve separation. |
| High Variability in Quantitative Results | 1. Inconsistent addition of the internal standard. 2. Matrix effects in LC-MS/MS (ion suppression or enhancement). 3. Sample degradation or instability. 4. Non-linearity of the calibration curve. | 1. Use a precise micropipette to add the internal standard and ensure thorough mixing. 2. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Dilute the sample if suppression is severe.[4] 3. Analyze samples as quickly as possible after preparation and store them appropriately. 4. Ensure the calibration curve is linear over the concentration range of your samples. Use a weighted regression if necessary. |
| Interference Peaks | 1. Contamination from solvents, reagents, or labware. 2. Presence of isomeric compounds. 3. Endogenous presence of the selected odd-chain fatty acid internal standard. | 1. Use high-purity solvents and reagents. Thoroughly clean all glassware. 2. Optimize the chromatographic method (e.g., use a longer column, adjust the temperature gradient or mobile phase composition) to separate isomers. 3. Analyze a blank matrix sample to check for the presence of the internal standard. If present, choose an alternative internal standard. |
Data Presentation: Performance of Recommended Internal Standards
The following tables summarize typical performance data for the recommended internal standards for the quantification of this compound. These values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: GC-MS Quantification using Deuterated Myristic Acid (d27-Myristic Acid) as Internal Standard
| Parameter | Typical Value |
| Linearity Range (R²) | 0.1 - 50 µM (>0.99) |
| Limit of Quantification (LOQ) | 0.1 µM |
| Limit of Detection (LOD) | 0.03 µM |
| Recovery (%) | 92 ± 7% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Table 2: GC-MS Quantification using Tridecanoic Acid (C13:0) as Internal Standard
| Parameter | Typical Value |
| Linearity Range (R²) | 0.5 - 100 µM (>0.99) |
| Limit of Quantification (LOQ) | 0.5 µM |
| Limit of Detection (LOD) | 0.15 µM |
| Recovery (%) | 88 ± 9% |
| Intra-day Precision (%RSD) | < 7% |
| Inter-day Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using GC-MS
1. Materials and Reagents:
-
This compound standard
-
Deuterated myristic acid (d27-Myristic acid) or Tridecanoic acid (C13:0) internal standard
-
Methanol, Chloroform, Hexane (HPLC grade)
-
BF3-Methanol (14%) or Acetyl Chloride
-
Sodium Sulfate (anhydrous)
-
Human Plasma
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 100 µM d27-Myristic acid in methanol).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer into a clean glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water. Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
4. GC-MS Analysis:
-
GC Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound methyl ester and the internal standard methyl ester.
Protocol 2: Quantification of this compound in Human Plasma using LC-MS/MS
1. Materials and Reagents:
-
This compound standard
-
Deuterated myristic acid (d27-Myristic acid) internal standard
-
Acetonitrile, Methanol, Water, Formic Acid (LC-MS grade)
-
Human Plasma
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard solution (e.g., 50 µM d27-Myristic acid in methanol).
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Transfer to an LC vial for analysis.
3. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detector: Operate in negative ion mode using Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for this compound and the deuterated internal standard.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for quantification issues.
Caption: Simplified metabolic pathway showing the role of VLCAD.[5][6][7][8]
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very Long Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low recovery of fatty acids from plasma extraction.
Welcome to the technical support center for troubleshooting the recovery of fatty acids from plasma. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your plasma fatty acid extraction workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low overall recovery of fatty acids from my plasma samples. What are the potential causes and solutions?
Low recovery of fatty acids can stem from several factors throughout the extraction process. Here’s a breakdown of common issues and how to address them:
-
Incomplete Lysis and Protein Precipitation: Fatty acids in plasma are often bound to proteins like albumin. Inefficient disruption of these interactions will lead to poor extraction.
-
Solution: Ensure thorough vortexing or sonication after the addition of the initial organic solvent (e.g., methanol). Methanol serves to disrupt the hydrogen bonds between lipids and proteins.[1]
-
-
Suboptimal Solvent System: The choice of extraction solvent is critical and can significantly impact recovery.
-
Solution: Traditional methods like the Folch (chloroform:methanol) or Bligh & Dyer are robust for a wide range of lipids.[2][3] However, for certain applications, other methods might be more suitable. For instance, the Matyash method (MTBE/methanol) is noted for its effectiveness with sphingolipids.[1] Single-phase extractions, such as the Alshehry method (1-butanol/methanol), have shown high recovery rates, nearing 100%, partly because they avoid the potential for loss during phase separation.[1]
-
-
Incorrect Solvent Ratios and Phase Separation Issues: In biphasic extraction methods (e.g., Folch, Matyash), incorrect solvent ratios can lead to incomplete phase separation, causing loss of the lipid-containing organic phase.
-
Solution: Adhere strictly to the prescribed solvent ratios. For instance, the Folch method typically uses a 2:1 chloroform:methanol ratio, followed by the addition of water or a salt solution to induce phase separation.[1][2] Ensure clear separation of the aqueous and organic layers before proceeding to collect the organic phase.
-
-
Sample Handling and Storage: Improper handling and storage of plasma samples can lead to the degradation of fatty acids.
-
Loss During Solvent Evaporation: The final step of evaporating the organic solvent to concentrate the fatty acids can be a source of loss if not performed carefully.
-
Solution: Use a gentle stream of nitrogen gas or a speedvac to evaporate the solvent. Avoid excessive heat, which can lead to the degradation of polyunsaturated fatty acids.
-
Q2: My recovery of specific fatty acid classes, particularly polar or non-polar lipids, is low. How can I improve this?
Different extraction methods exhibit varying efficiencies for different lipid classes.
-
Polar Lipids: For more polar lipids like lysophospholipids, single-phase extraction methods may offer better recovery. The Alshehry method (1-butanol/methanol) has been shown to be more effective in extracting polar lipids compared to traditional biphasic methods.[1]
-
Non-Polar Lipids: Traditional chloroform/methanol-based methods like Folch are generally effective for non-polar lipids.[5] However, optimizing the solvent polarity by adjusting the chloroform content or using hexane in the mixture can enhance the extraction of apolar lipids.[2]
-
Charged Lipids: Chloroform/methanol protocols can have lower recoveries for charged lipids like phosphatidic acids.[5]
Q3: I am seeing a lot of variability between my replicate samples. What could be the cause?
High variability can be introduced at multiple stages of the workflow.
-
Inconsistent Sample Aliquoting: Ensure precise and consistent aliquoting of plasma samples.
-
Inadequate Mixing: Thoroughly vortex samples at each step to ensure complete mixing of solvents and the sample matrix.
-
Internal Standard Addition: The point of addition and the accuracy of the internal standard volume are critical for correcting for variability. Always add the internal standard at the beginning of the extraction process.[2]
-
Phase Separation: Inconsistent separation of the aqueous and organic phases can lead to variable amounts of the lipid-containing layer being collected.
Q4: How do I choose the right internal standard for my fatty acid analysis?
The use of an appropriate internal standard is crucial for accurate quantification.
-
Solution: A deuterated internal standard corresponding to the fatty acid of interest is ideal.[6] If analyzing a broad profile of fatty acids, a mixture of deuterated standards representing different chain lengths and saturation levels should be used.[6] For instance, a common internal standard mix might include deuterated versions of lauric acid, palmitic acid, stearic acid, oleic acid, and arachidonic acid.[6] Heptadecanoic acid (C17:0) is also frequently used as it is not naturally abundant in many biological samples.[2]
Comparative Data on Extraction Methods
The choice of extraction method can significantly impact the recovery of fatty acids. The following table summarizes a comparison of common methods.
| Extraction Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Folch | Biphasic (Chloroform/Methanol) | Well-established, good for a broad range of lipids.[1][2] | Use of toxic chloroform, potential for loss during phase separation.[1] | High, but can be lower for some polar lipids.[5] |
| Matyash | Biphasic (MTBE/Methanol) | Less toxic than chloroform, good for sphingolipids.[1] | Can have lower recovery with low solvent volumes.[1] | ~73% (in some scaled-down versions).[1] |
| Alshehry | Single Phase (1-Butanol/Methanol) | High recovery, simpler workflow, good for polar lipids.[1][7] | May not be as extensively validated for all lipid classes as Folch. | Near 100%.[1] |
Experimental Protocols
Below are detailed methodologies for common fatty acid extraction protocols.
Protocol 1: Traditional Biphasic Folch Extraction
This protocol is a widely used method for the extraction of total lipids from plasma.
-
To 100 µL of plasma in a glass tube, add an appropriate internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization and analysis.
Protocol 2: Single-Phase Alshehry Extraction
This method offers a simplified workflow with high recovery rates.[1][7]
-
To 10 µL of plasma in a polypropylene tube, add 10 µL of an internal standard mixture.
-
Add 100 µL of a 1:1 (v/v) 1-butanol:methanol solution containing 5 mM ammonium formate.[1]
-
Vortex the mixture for 10 seconds, followed by sonication for 1 hour.[1]
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant containing the extracted lipids to a new tube for analysis.
Visualized Workflows and Logic
General Fatty Acid Extraction Workflow
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. schebb-web.de [schebb-web.de]
- 4. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Oxidation of Unsaturated Fatty Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the oxidation of unsaturated fatty acids during analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, leading to the unwanted oxidation of unsaturated fatty acids.
Issue: High levels of primary oxidation products (peroxides) in my sample.
| Possible Cause | Troubleshooting Step |
| Improper Sample Storage | Samples should be stored at -20°C or lower, preferably at -80°C, in an oxygen-free environment (e.g., under nitrogen or argon) and protected from light.[1][2] Flash-freezing samples in liquid nitrogen before storage can also help quench enzymatic activity.[1][2] |
| Prolonged Exposure to Air during Sample Preparation | Minimize the time samples are exposed to air.[2] Work in a cold environment (e.g., on ice) and consider using an inert gas blanket (nitrogen or argon) during homogenization and extraction steps.[1] |
| Presence of Pro-oxidants | Metal ions, such as iron and copper, can catalyze lipid oxidation.[3] Use metal-free containers and utensils whenever possible. Consider adding a chelating agent like EDTA to your buffers. |
| Inappropriate Extraction Method | High temperatures during extraction can accelerate oxidation.[4] Use cold extraction methods like the Folch method, which utilizes chloroform and methanol at room temperature.[5][6][7][8] |
Issue: Inconsistent or unexpectedly high results from my TBARS assay.
| Possible Cause | Troubleshooting Step |
| Interference from other molecules | The TBARS assay can react with other aldehydes, not just malondialdehyde (MDA), a secondary product of lipid oxidation.[9] Ensure proper sample cleanup and consider using a more specific method like HPLC for MDA quantification if high accuracy is required. |
| Sample Oxidation during the Assay | The heating step in the TBARS protocol can induce further oxidation.[9] Add an antioxidant like butylated hydroxytoluene (BHT) to your samples before heating to prevent new lipid peroxidation during the assay itself.[10][11] |
| Improper Sample Preparation | For tissue samples, ensure complete homogenization and removal of interfering substances like hemoglobin.[12] For plasma, use fresh samples and avoid hemolysis.[12] |
| Incorrect Standard Curve Preparation | Ensure accurate preparation of the malondialdehyde (MDA) or tetraethoxypropane (TEP) standard curve.[9][13] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that promote the oxidation of unsaturated fatty acids?
A1: The primary factors that promote the oxidation of unsaturated fatty acids are exposure to oxygen, heat, light, and the presence of pro-oxidants like metal ions (e.g., iron, copper).[3] The degree of unsaturation of the fatty acid also plays a crucial role; polyunsaturated fatty acids (PUFAs) are more susceptible to oxidation than monounsaturated fatty acids (MUFAs).[14]
Q2: How can I prevent lipid oxidation during long-term sample storage?
A2: For long-term storage, it is crucial to minimize exposure to oxygen and light, and to keep samples at low temperatures.[1][2] The recommended practice is to store lipid extracts in an organic solvent under an inert atmosphere (nitrogen or argon) in an airtight container at -20°C or, ideally, -80°C.[1][2] Adding an antioxidant to the storage solvent can provide additional protection.[1]
Q3: Which antioxidants are effective in protecting my samples, and at what concentration?
A3: Synthetic antioxidants like butylated hydroxytoluene (BHT) and tert-butylhydroquinone (TBHQ) are commonly used. Natural antioxidants such as tocopherols (Vitamin E), rosemary extract, and sesamol have also been shown to be effective.[4][15] The optimal concentration depends on the antioxidant and the sample matrix, but a final concentration of 5 mM BHT is often recommended for tissue homogenization.[11] One study found that 50 ppm of TBHQ in a mouse diet inhibited the formation of primary and secondary oxidation products by over 96%.
Q4: What is the best method for extracting lipids while minimizing oxidation?
A4: Cold extraction methods are preferred to minimize oxidation. The Folch method, which uses a 2:1 chloroform:methanol solvent mixture at room temperature, is a widely used and effective technique for total lipid extraction.[5][6][7][8] It is efficient in extracting a broad range of lipids while avoiding the high temperatures that can promote oxidation.[4]
Q5: How do I measure the extent of lipid oxidation in my samples?
A5: There are several methods to measure lipid oxidation, targeting either primary or secondary oxidation products.
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides).[3][16][17][18] It is a good indicator of the initial stages of oxidation.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures malondialdehyde (MDA), a secondary oxidation product.[9][12][13][19][20] This is a widely used method for assessing later stages of lipid peroxidation.
-
Conjugated Diene Measurement: Detects the formation of conjugated dienes, which are formed during the initial stages of autoxidation of polyunsaturated fatty acids.[21]
Experimental Protocols
Protocol 1: Folch Method for Total Lipid Extraction
This protocol describes a standard procedure for extracting total lipids from a biological sample while minimizing oxidation.[5][6][7][8]
Materials:
-
Tissue sample
-
Chloroform/Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Orbital shaker
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenize the tissue sample with a 20-fold volume of the chloroform/methanol (2:1) mixture (e.g., 1 g of tissue in 20 mL of solvent).[5][6]
-
Agitate the homogenate for 15-20 minutes on an orbital shaker at room temperature.[6]
-
Filter or centrifuge the homogenate to separate the liquid phase from the solid residue.[5][6]
-
Wash the collected liquid phase with 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of filtrate).[5][6]
-
Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the two phases.[6]
-
Carefully remove the upper aqueous phase.
-
The lower chloroform phase, which contains the lipids, is collected.
-
Evaporate the chloroform under a vacuum using a rotary evaporator or under a stream of nitrogen to obtain the lipid extract.[5][6]
Protocol 2: Peroxide Value (PV) Determination
This protocol outlines the steps to determine the peroxide value in a fat or oil sample.[3][16][17][18]
Materials:
-
Fat or oil sample
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Distilled water
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Erlenmeyer flask with stopper
-
Burette
Procedure:
-
Weigh approximately 5 g of the fat or oil sample into an Erlenmeyer flask.[3]
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.[3]
-
Add 0.5 mL of saturated KI solution, stopper the flask, and let it stand in the dark for 1 minute with occasional shaking.[3]
-
Add 30 mL of distilled water and mix gently.[3]
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution with vigorous shaking until the yellow color has almost disappeared.[16]
-
Add 0.5 mL of the 1% starch indicator solution, which will turn the solution blue.[3]
-
Continue the titration, shaking vigorously, until the blue color just disappears.[16]
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination using the same procedure without the sample.
-
Calculate the Peroxide Value (PV) in meq/kg using the following formula: PV = (S - B) * N * 1000 / W Where: S = Volume of titrant for the sample (mL) B = Volume of titrant for the blank (mL) N = Normality of the sodium thiosulfate solution W = Weight of the sample (g)
Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol provides a general procedure for measuring malondialdehyde (MDA), a secondary product of lipid peroxidation.[9][12][13][19][20]
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
Thiobarbituric acid (TBA) reagent (e.g., 0.67% w/v)
-
Acid solution (e.g., 10% Trichloroacetic acid - TCA)
-
MDA or TEP standard solution
-
Centrifuge
-
Boiling water bath
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Reaction:
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer or microplate reader.[9]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA or TEP.
-
Determine the concentration of TBARS in the sample by comparing its absorbance to the standard curve. The results are typically expressed as MDA equivalents.
-
Visualizations
Caption: Workflow for sample preparation, lipid extraction, and analysis of oxidation.
Caption: Chemical pathway of lipid autoxidation.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. iitg.ac.in [iitg.ac.in]
- 4. Investigating the Relationship between Antioxidants and Fatty Acid Degradation Using a Combination Approach of GC-FID and Square-Wave Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 6. Lipid extraction by folch method | PPTX [slideshare.net]
- 7. Folch extraction method [bio-protocol.org]
- 8. m.youtube.com [m.youtube.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. oxfordbiomed.com [oxfordbiomed.com]
- 11. researchgate.net [researchgate.net]
- 12. himedialabs.com [himedialabs.com]
- 13. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scribd.com [scribd.com]
- 17. xylemanalytics.com [xylemanalytics.com]
- 18. thesciencenotes.com [thesciencenotes.com]
- 19. h-h-c.com [h-h-c.com]
- 20. nwlifescience.com [nwlifescience.com]
- 21. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of fatty acid isomers in chromatography.
Welcome to the technical support center for chromatographic analysis of fatty acid isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal resolution.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of fatty acid isomers?
A1: Derivatization is crucial for several reasons. Free fatty acids are highly polar and tend to form hydrogen bonds, which can lead to poor peak shape (tailing) and adsorption issues within the GC system.[1] Converting them into less polar, more volatile derivatives, most commonly Fatty Acid Methyl Esters (FAMEs), improves their thermal stability and volatility, making them suitable for GC analysis.[2] This process neutralizes the polar carboxyl group, which allows for separation based on finer structural differences like the degree and position of unsaturation, and even the cis/trans configuration of double bonds.
Q2: What is the primary factor influencing the separation of cis/trans fatty acid isomers in Gas Chromatography (GC)?
A2: The primary factor is the choice of the stationary phase in the capillary column.[3][4] For resolving geometric (cis/trans) isomers, highly polar stationary phases are required.[5] Columns with biscyanopropyl polysiloxane or cyanopropylphenyl polysiloxane phases (e.g., SP-2560, Rt-2560, CP-Sil 88) are specifically designed for this purpose and are the column of choice for analyzing partially hydrogenated fats.[5][6] These phases provide the necessary selectivity to separate isomers that differ only in the spatial arrangement around a double bond.[5]
Q3: How can I improve the resolution of positional fatty acid isomers using Liquid Chromatography (LC)?
A3: Improving the resolution of positional isomers in LC involves optimizing the stationary phase, mobile phase, and sometimes employing specialized techniques.
-
Stationary Phase: Silver ion high-performance liquid chromatography (Ag+-HPLC) is a powerful technique where columns are impregnated with silver ions. This allows for separation based on the number, geometry, and position of double bonds.[7] Operating multiple Ag+-HPLC columns in series can progressively enhance resolution.[7] For general-purpose reversed-phase LC, C8 or C18 columns are common, but the elution order of positional isomers can be influenced by the double bond's position relative to the omega carbon.[8]
-
Mobile Phase: Adjusting the mobile phase composition is one of the most effective ways to control retention and selectivity.[9] In reversed-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile or methanol) increases the retention time, which can enhance the separation of closely eluting peaks.[9]
-
Derivatization: For LC-MS, derivatization can improve chromatographic separation and ionization efficiency, aiding in distinguishing isomers.[10][11]
Q4: Can analysis time be reduced in GC without significantly compromising the resolution of fatty acid isomers?
A4: Yes, it is possible to reduce analysis time, a practice often referred to as "Fast GC". This typically involves using shorter (e.g., 5-15m), narrow-bore (e.g., 0.10 mm I.D.) capillary columns with a hydrogen carrier gas and rapid temperature programming rates.[12] While this approach can decrease analysis times from over 60 minutes to under 5 minutes, one must be careful about the potential impact on resolution.[12][13] For complex mixtures with many isomers, the resolution achieved with shorter columns may not be comparable to that of longer, 100m columns, which are often mandatory for optimal separation.[6]
Troubleshooting Guides
Problem 1: Poor or no resolution of cis and trans isomers in GC.
This is a common issue, often stemming from suboptimal column selection or method parameters.
Logical Troubleshooting Workflow
Caption: Troubleshooting poor cis/trans isomer resolution in GC.
Solutions:
-
Verify Stationary Phase: The most critical factor for cis/trans separation is a highly polar stationary phase.[5] Ensure you are using a column specifically designed for FAME isomer separations, such as one with a cyanopropyl phase.[3] Ionic liquid-based stationary phases have also shown excellent efficiency in separating geometric isomers.[14]
-
Increase Column Length: Resolution is proportional to the square root of column length. For complex mixtures of isomers, longer columns provide higher efficiency and better separations.[9] A 100-meter column is often recommended and sometimes mandatory for resolving positional and geometric FAME isomers.[6][15]
-
Optimize Oven Temperature: Lowering the isothermal temperature or reducing the ramp rate of the temperature program can significantly improve the resolution of trans isomers.[16] For example, an isothermal temperature program around 175-180°C can enhance the separation of C18:1 isomers.[16]
-
Check Carrier Gas and Flow Rate: While helium is common, hydrogen can provide faster analysis times without a significant loss in resolution. Ensure the linear velocity is optimized for your carrier gas and column dimensions.
| Parameter | Recommendation for cis/trans Resolution | Data Summary |
| Stationary Phase | Highly polar; Biscyanopropyl or Cyanopropyl | SP-2560, Rt-2560, CP-Sil 88, SLB-IL111[6][14] |
| Column Dimensions | Long, narrow-bore for high efficiency | 100 m x 0.25 mm I.D., 0.20 µm film thickness[6] |
| Oven Temperature | Isothermal or slow ramp rate | Isothermal at 175°C or a slow ramp of 2-3°C/min[16][17] |
| Carrier Gas | Hydrogen or Helium | H₂ at ~25 cm/sec or He at ~17 cm/sec |
Problem 2: Co-elution of positional isomers in Reversed-Phase LC.
Positional isomers (e.g., differing in the location of a double bond) can be challenging to separate on standard C18 or C8 columns as they often have very similar hydrophobicity.
Solutions:
-
Modify the Mobile Phase: Selectivity is the most powerful variable for improving resolution in HPLC.[9]
-
Adjust Organic Solvent Ratio: Systematically decrease the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This increases the retention factor (k), providing more time for the analytes to interact with the stationary phase, which can improve separation.[9]
-
Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter selectivity and may resolve co-eluting peaks.[9][18]
-
-
Change Stationary Phase Chemistry: If modifying the mobile phase is insufficient, changing the column is the next logical step.
-
Try a Different Chain Length: If you are using a C18 column, try a C8. The difference in hydrophobicity might alter the interaction with your specific isomers.[9]
-
Phenyl Phases: Phenyl or diphenyl stationary phases can offer different selectivity, especially for compounds containing aromatic groups, due to π-π interactions.[9]
-
Silver Ion Chromatography (Ag+-HPLC): This is a highly effective technique for separating unsaturated fatty acid isomers. The silver ions interact with the π-electrons of the double bonds, and the strength of this interaction depends on the number, position, and configuration (cis/trans) of the double bonds, leading to excellent separation.[7]
-
-
Adjust Temperature: Column temperature can influence selectivity. Try analyzing at different temperatures (e.g., 30°C, 40°C, 50°C) to see if it improves resolution.[19]
| Parameter | Recommendation for Positional Isomer Resolution | Data Summary |
| Stationary Phase | Silver-ion (Ag+), Phenyl, or different alkyl chain (C8) | Ag+-HPLC columns, Phenyl-Hexyl columns[7][9] |
| Mobile Phase A | Aqueous buffer (e.g., water with additives) | Water with 0.1% formic acid or 10 mM ammonium acetate[20] |
| Mobile Phase B | Organic Solvent | Acetonitrile or Methanol[9] |
| Gradient | Shallow gradient or isocratic elution | Start with a high percentage of aqueous phase and slowly decrease[21] |
| Temperature | Controlled and optimized | 35-45°C is a common starting point[19][21] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs with Boron Trichloride (BCl₃)-Methanol
This protocol is a common and effective method for preparing fatty acid methyl esters (FAMEs) for GC analysis.
Workflow Diagram
Caption: Experimental workflow for FAMEs derivatization.
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a 5-10 mL micro reaction vessel. If the sample is in an aqueous solvent, it should first be evaporated to dryness.
-
Reagent Addition: Add 2 mL of 12% w/w Boron Trichloride-Methanol reagent to the vessel.
-
Reaction: Cap the vessel tightly and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.
-
Quenching and Extraction: After cooling the vessel to room temperature, add 1 mL of water and 1 mL of hexane.
-
Mixing: Shake the vessel vigorously. It is critical to ensure the FAMEs are partitioned into the non-polar hexane layer.
-
Phase Separation: Allow the layers to settle. The upper layer is the organic (hexane) phase containing the FAMEs.
-
Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. The extract can be dried by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial and shaking.
-
Analysis: The resulting FAME solution is ready for injection into the GC.
Note: The esterification reaction is hindered by water. Ensure all reagents and samples are as anhydrous as possible for optimal results.[1]
Protocol 2: High-Resolution GC Method for cis/trans FAME Isomer Separation
This protocol is based on established methods for resolving complex mixtures of FAMEs, including geometric isomers from partially hydrogenated oils.[6][16]
Methodology:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless or on-column injector.
-
Column: A highly polar fused-silica capillary column. A common choice is a 100 m x 0.25 mm I.D., 0.25 µm film thickness 100% cyanopropylpolysiloxane column (e.g., CP-Sil 88 or equivalent).[6]
-
Carrier Gas: Hydrogen (H₂) at an inlet pressure of approximately 200 kPa.[6]
-
Injector and Detector Temperatures: Set the injector temperature to 250°C and the FID detector to a minimum of 250°C.[6][16]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp 1: Increase to 165°C at 15°C/min.
-
Hold at 165°C for 1 minute.
-
Ramp 2: Increase to 225°C at 2°C/min.
-
Final Hold: Hold at 225°C for 17 minutes.[6]
-
-
Sample Injection: Inject 1 µL of the FAME sample (prepared as in Protocol 1) using an appropriate split ratio (e.g., 100:1) to avoid column overload.
Expected Outcome: This method should provide excellent resolution of a wide range of FAMEs, including the critical separation of various C18:1, C18:2, and C18:3 cis and trans isomers.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors Determining the Selectivity of Stationary Phases for Geometric Isomers of Fatty Acids in Gas–Liquid Chromatographic Analysis | Semantic Scholar [semanticscholar.org]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jsbms.jp [jsbms.jp]
- 9. chromtech.com [chromtech.com]
- 10. Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system [sciex.com]
- 11. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Streamlined Methods for the Resolution and Quantification of Fatty Acids Including Trans Fatty Acid Isomers in Food Products by Gas Chromatography [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. separation of two isomers - Chromatography Forum [chromforum.org]
- 19. Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Nuances of cis-5-Tetradecenoic Acid: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Comparison of cis-5-Tetradecenoic Acid Levels in Health and Disease: A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of this compound levels in healthy individuals versus those with specific metabolic disorders. It is designed to be an objective resource, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways to aid in research and drug development.
Executive Summary
This compound is a monounsaturated fatty acid that serves as a critical biomarker for certain inborn errors of metabolism, specifically long-chain fatty acid oxidation disorders. Deficiencies in enzymes responsible for the breakdown of long-chain fatty acids lead to the accumulation of specific metabolites, including this compound and its corresponding acylcarnitine, C14:1. This guide synthesizes the available data on the varying concentrations of this biomarker in healthy individuals and in patients diagnosed with Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, Multiple Acyl-CoA Dehydrogenase (MAD) deficiency, and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.
Quantitative Data Summary
The following table summarizes the plasma concentrations of C14:1 acylcarnitine, a closely related and more commonly measured biomarker than free this compound, in various states.
| Condition | Analyte | Concentration Range (µmol/L) | Key Observations |
| Healthy Newborns | C14:1 Acylcarnitine | 0.01 - 0.38[1] | Levels are typically low and serve as a baseline for newborn screening. |
| Healthy Adults (Fasting) | C14:1 Acylcarnitine | Can be elevated due to physiologic lipolysis, but the C14:1/C12:1 ratio is significantly lower than in VLCAD patients.[2][3] | Fasting can lead to a physiological increase in long-chain acylcarnitines. |
| VLCAD Deficiency | This compound | Undetectable to 2 µmol/L (in well-equilibrated patients, free fatty acid fraction) | Higher levels are observed in the total fatty acid fraction during acute illness. |
| C14:1 Acylcarnitine | >1 µmol/L is strongly suggestive of VLCAD deficiency.[4] Levels can be mildly elevated (e.g., 0.45 µmol/L) in some cases.[5] | C14:1 is the primary marker for newborn screening for VLCAD deficiency.[2][6] | |
| MAD Deficiency | C14:1 Acylcarnitine | Typically elevated as part of a broader profile of elevated acylcarnitines (C4, C5, C8, C10, C12, C14:1, C16, C18:1).[7] | The elevation of multiple acylcarnitine species is a key diagnostic feature.[7] |
| LCHAD Deficiency | C14:1 Acylcarnitine | May show mild elevation. | The primary diagnostic markers are elevated long-chain 3-hydroxyacylcarnitines. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biochemical context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway and Associated Deficiencies.
Caption: Experimental Workflow for Fatty Acid Analysis by GC-MS.
Experimental Protocols
The quantification of this compound and other fatty acids in plasma is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol based on established methods.
1. Sample Preparation and Lipid Extraction
-
A small volume of plasma (e.g., 50-200 µL) is used for analysis.
-
An internal standard mixture containing deuterated analogues of the fatty acids of interest is added to the plasma sample to ensure accurate quantification.
-
Lipids are extracted from the plasma using an organic solvent system, such as a mixture of isooctane and methanol, followed by acidification.
-
For the analysis of total fatty acids (both free and esterified), a hydrolysis step (e.g., with sodium hydroxide in methanol) is performed to release fatty acids from complex lipids.
2. Derivatization
To increase their volatility for GC analysis, the carboxyl group of the fatty acids is derivatized. Common methods include:
-
Pentafluorobenzyl (PFB) Esterification: Fatty acids are reacted with PFB bromide in the presence of a catalyst (e.g., diisopropylethylamine) to form PFB esters.
-
Fatty Acid Methyl Ester (FAME) Formation: Fatty acids are transesterified using reagents like acetyl chloride in methanol or boron trifluoride in methanol.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatography: The derivatized fatty acids are injected into a gas chromatograph equipped with a capillary column (e.g., a 25-30m column with a polar stationary phase like wax or cyanopropyl). The oven temperature is programmed to ramp up, allowing for the separation of different fatty acid derivatives based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometry: The separated compounds eluting from the GC column are introduced into a mass spectrometer. For quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target fatty acid derivatives and their internal standards are monitored. This increases the sensitivity and specificity of the analysis.
4. Quantification
-
A standard curve is generated by analyzing known concentrations of authentic standards of the fatty acids of interest along with the internal standards.
-
The concentration of each fatty acid in the plasma sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.
Conclusion
The accurate measurement of this compound and its acylcarnitine is paramount for the diagnosis and monitoring of several inherited metabolic disorders. While significantly elevated in VLCAD deficiency, its levels can also be variably increased in MAD deficiency. Understanding the nuances of these concentration changes, in conjunction with the broader metabolic profile, is crucial for accurate differential diagnosis. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers and clinicians working in this field, facilitating further investigation and the development of novel therapeutic strategies.
References
- 1. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevations of C14:1 and C14:2 Plasma Acylcarnitines in Fasted Children: A Diagnostic Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevations of C14:1 and C14:2 Plasma Acylcarnitines in Fasted Children: A Diagnostic Dilemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. researchgate.net [researchgate.net]
- 6. metabolon.com [metabolon.com]
- 7. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Differentiating VLCAD Deficiency from Other Fatty Acid Oxidation Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency with other key fatty acid oxidation disorders (FAODs), including Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, Trifunctional Protein (TFP) deficiency, and Carnitine Palmitoyltransferase II (CPT2) deficiency. This document outlines the distinct clinical, biochemical, and genetic features of each disorder, supported by experimental data and detailed methodologies to aid in differential diagnosis and therapeutic development.
Clinical and Biochemical Distinctions
A definitive diagnosis of a specific FAOD requires a multi-pronged approach, integrating clinical presentation with biochemical and genetic analyses. While there is considerable overlap in the clinical manifestations of these disorders, key differences in acylcarnitine profiles and enzymatic activities are critical for accurate differentiation.[1]
Comparative Summary of Clinical Presentations and Key Diagnostic Markers
The following table summarizes the key distinguishing features of VLCAD, LCHAD/TFP, and CPT2 deficiencies.
| Feature | VLCAD Deficiency | LCHAD/TFP Deficiency | CPT2 Deficiency |
| Primary Clinical Presentations | Severe infantile form: Cardiomyopathy, hypotonia, hepatomegaly, hypoketotic hypoglycemia.[2] Milder childhood/adult form: Rhabdomyolysis, myalgia, exercise intolerance.[3] | Severe infantile form: Hypoketotic hypoglycemia, cardiomyopathy, liver disease, retinopathy, peripheral neuropathy.[2][4] Maternal HELLP syndrome during pregnancy is a strong indicator.[1] | Lethal neonatal form: Severe multisystemic disease, liver failure, cardiomyopathy.[1] Severe infantile form: Similar to neonatal form with hypoketotic hypoglycemia. Myopathic form (most common): Exercise-induced myalgia, rhabdomyolysis, myoglobinuria.[3][5] |
| Key Acylcarnitine Markers (Plasma/Blood Spot) | Elevated: C14:1, C14, C14:2, C12:1.[6] Diagnostic Ratio: C14:1/C2.[6] | Elevated: C16-OH, C18:1-OH, C18-OH.[7] Diagnostic Ratio: (C16OH + C18OH + C18:1OH)/C0 ("HADHA ratio").[8] | Elevated: C16, C18:1.[3][9] Diagnostic Ratio: (C16:0+C18:1)/C2.[10] |
| Enzyme Defect | Very long-chain acyl-CoA dehydrogenase.[11] | Long-chain 3-hydroxyacyl-CoA dehydrogenase and/or other components of the mitochondrial trifunctional protein.[12] | Carnitine palmitoyltransferase II.[5] |
| Gene(s) | ACADVL[13] | HADHA, HADHB[4] | CPT2[14] |
Experimental Protocols for Differential Diagnosis
Accurate differentiation of FAODs relies on a combination of sophisticated laboratory techniques. Below are the methodologies for the key experiments cited.
Acylcarnitine Profile Analysis by Tandem Mass Spectrometry (MS/MS)
Principle: This method quantifies acylcarnitine species in biological fluids (plasma, dried blood spots) to identify characteristic metabolic signatures of specific FAODs.[15]
Methodology:
-
Sample Preparation: Acylcarnitines are extracted from the sample (e.g., a 3mm punch from a dried blood spot) using a methanol solution containing stable isotope-labeled internal standards.[16]
-
Derivatization: The extracted acylcarnitines are then derivatized to their butyl esters by incubation with butanolic-HCl.[17] This step improves ionization efficiency.
-
Analysis by MS/MS: The derivatized sample is introduced into a tandem mass spectrometer. A precursor ion scan for m/z 85 is typically used to detect all acylcarnitine species.[16] Specific acylcarnitines are identified based on their mass-to-charge ratio.
-
Quantification: The concentration of each acylcarnitine is determined by comparing its peak area to that of its corresponding internal standard.
Fatty Acid Oxidation Enzyme Assays in Cultured Fibroblasts or Lymphocytes
Principle: These assays directly measure the activity of specific enzymes in the fatty acid oxidation pathway using patient-derived cells.[18]
Methodology:
-
Cell Culture: Fibroblasts are obtained from a skin biopsy and cultured in appropriate media.[19] Lymphocytes can be isolated from a whole blood sample.[14]
-
Enzyme Reaction:
-
For VLCAD: Cultured cells are incubated with a substrate such as palmitoyl-CoA. The rate of substrate conversion is measured, often by detecting the reduction of a reporter molecule.[20]
-
For LCHAD/TFP: The activity of long-chain 3-hydroxyacyl-CoA dehydrogenase is measured using a specific substrate. To differentiate LCHAD from TFP deficiency, the activities of the other two TFP enzymes (enoyl-CoA hydratase and 3-ketoacyl-CoA thiolase) are also assayed.[12][21]
-
For CPT2: The conversion of palmitoylcarnitine to palmitoyl-CoA is measured in the presence of CoA.[14]
-
-
Detection: The reaction products can be quantified using various methods, including spectrophotometry, fluorometry, or liquid chromatography-mass spectrometry (LC-MS/MS).[14][21]
-
Data Analysis: The enzyme activity in patient cells is compared to that of healthy control cells. A significant reduction in activity is indicative of a deficiency.
Molecular Genetic Testing
Principle: Genetic testing identifies pathogenic variants in the genes responsible for specific FAODs, confirming the diagnosis at the molecular level.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a patient's blood or saliva sample.[22]
-
PCR Amplification: The coding regions and intron-exon boundaries of the target gene (ACADVL, HADHA, HADHB, or CPT2) are amplified using polymerase chain reaction (PCR).[13][23]
-
Sequencing:
-
Sanger Sequencing: This method sequences individual PCR products to identify nucleotide changes.[23] It is often used to confirm findings from newborn screening or to test for known familial variants.
-
Next-Generation Sequencing (NGS) Panels: These panels allow for the simultaneous sequencing of multiple genes associated with FAODs, which is particularly useful when the clinical and biochemical findings are not specific to a single disorder.[11][24]
-
-
Data Analysis: The patient's gene sequence is compared to a reference sequence to identify any variants. The pathogenicity of identified variants is then assessed based on established guidelines.
Visualizing the Metabolic Pathway and a Diagnostic Workflow
To further clarify the distinctions between these disorders, the following diagrams illustrate the fatty acid β-oxidation pathway and a logical workflow for differential diagnosis.
Caption: Mitochondrial fatty acid β-oxidation pathway highlighting enzyme deficiencies.
Caption: Diagnostic workflow for differentiating common long-chain FAODs.
References
- 1. Diagnosis and Clinical Management of Long-chain Fatty-acid Oxidation Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 3. [Genetic Disorders of Interest in the Differential Diagnosis of LCHAD/TFP Deficiency]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Table 2. [Disorders in the Differential Diagnosis of Severe Early-Onset VLCAD]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Table 3. [Genes of Interest in the Differential Diagnosis of Carnitine-Acylcarnitine Translocase Deficiency]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. testmenu.com [testmenu.com]
- 12. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ACADVL Gene Sequencing (VLCAD deficiency) | Inborn Errors of Metabolism Diagnostic Testing Program [cincinnatichildrens.org]
- 14. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mayocliniclabs.com [mayocliniclabs.com]
- 19. Fatty Acid Oxidation Probe Assay, Fibroblast Culture - Seattle Children's Hospital [seattlechildrenslab.testcatalog.org]
- 20. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]
- 21. Amsterdam UMC Locatie AMC - Long-chain 3-hydroxy-acyl-CoA dehydrogenase (LCHAD) deficiency [amc.nl]
- 22. Recurrent ACADVL molecular findings in individuals with a positive newborn screen for very long chain acyl-coA dehydrogenase (VLCAD) deficiency in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: ACADVL Sequencing | Greenwood Genetic Center [ggc.org]
- 24. Invitae Fatty Acid Oxidation Defects Panel | Test catalog | Invitae [invitae.com]
Unveiling the Diagnostic Potential of cis-5-Tetradecenoic Acid in Inherited Metabolic Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The early and accurate diagnosis of inherited metabolic disorders is paramount for timely intervention and improved patient outcomes. In the realm of fatty acid oxidation disorders, specific biomarkers are crucial for differential diagnosis. This guide provides a comprehensive comparison of cis-5-Tetradecenoic acid (as its acylcarnitine derivative, C14:1) as a primary diagnostic marker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency against other relevant biomarkers. This document delves into the supporting experimental data, detailed methodologies, and the underlying metabolic pathways to offer a clear perspective on its validation and utility.
Performance Comparison of Diagnostic Markers for VLCAD Deficiency
The diagnosis of VLCAD deficiency, a genetic disorder that impairs the body's ability to break down long-chain fatty acids for energy, heavily relies on the analysis of acylcarnitine profiles in newborn screening programs.[1][2][3][4] this compound, measured as tetradecenoylcarnitine (C14:1), is the primary and most specific marker for this condition.[3][5]
| Marker | Condition | Typical Concentration in Affected Individuals (Dried Blood Spot) | Normal Concentration (Dried Blood Spot) | Key Advantages | Key Limitations |
| C14:1 Acylcarnitine (this compound) | VLCAD Deficiency | > 1 µmol/L [1][6] (mean of 2.30 ± 0.51 µmol/L in one study[7]) | < 0.8 µmol/L[1] | High specificity and sensitivity for VLCAD deficiency.[8] | Levels can be in an equivocal range (0.8-1.0 µmol/L)[1][6]; moderate elevations can be seen in other disorders. |
| C14 Acylcarnitine (Myristoylcarnitine) | VLCAD Deficiency | Elevated | Low | Supports the diagnosis of VLCAD deficiency. | Less specific than C14:1. |
| C14:2 Acylcarnitine (Tetradecadienylcarnitine) | VLCAD Deficiency | Elevated | Low | Further supports VLCAD diagnosis. | Not as consistently elevated as C14:1. |
| C14:1/C2 Acylcarnitine Ratio | VLCAD Deficiency | Elevated | Low | Increases diagnostic accuracy by normalizing for carnitine levels. | Can be influenced by other metabolic factors. |
| C14:1/C16 Acylcarnitine Ratio | VLCAD Deficiency | Elevated | Low | Enhances specificity for VLCAD deficiency.[2][7] | Less commonly reported than the C14:1/C2 ratio. |
| Long-chain 3-hydroxyacylcarnitines | LCHAD/MTP Deficiency | Markedly elevated | Low | Primary markers for LCHAD and MTP deficiencies. | Not typically elevated in VLCAD deficiency. |
| Organic Acids in Urine | Various Metabolic Disorders | Abnormal in some cases of VLCAD deficiency (e.g., dicarboxylic aciduria) | Normal | Can provide additional diagnostic information. | Often normal in VLCAD deficiency, making it an unreliable primary marker.[2] |
The Metabolic Basis for Marker Elevation in VLCAD Deficiency
VLCAD is a crucial enzyme that catalyzes the initial step in the mitochondrial beta-oxidation of long-chain fatty acids, specifically those with a chain length of 14 to 20 carbons.[1][9] In individuals with VLCAD deficiency, this enzymatic step is blocked, leading to an accumulation of fatty acid intermediates upstream of the block. This includes this compound, which is then conjugated with carnitine to form C14:1 acylcarnitine and released into the bloodstream.
Caption: Metabolic block in VLCAD deficiency leading to C14:1 accumulation.
Experimental Protocols
The gold standard for the quantitative analysis of this compound, as C14:1 acylcarnitine, in newborn screening is tandem mass spectrometry (LC-MS/MS) performed on dried blood spots (DBS).
Workflow for C14:1 Acylcarnitine Analysis from Dried Blood Spots:
References
- 1. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program [frontiersin.org]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. health.state.mn.us [health.state.mn.us]
- 5. VLCAD [gmdi.org]
- 6. publications.aap.org [publications.aap.org]
- 7. A Distinctive Metabolomics Profile and Potential Biomarkers for Very Long Acylcarnitine Dehydrogenase Deficiency (VLCADD) Diagnosis in Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management and Outcomes of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCAD Deficiency): A Retrospective Chart Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fatty Acid Profiles in Diverse Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fatty acid profiles across various tissues, supported by experimental data and detailed methodologies. The objective is to offer a valuable resource for understanding the tissue-specific distribution of fatty acids and its implications in metabolic research and drug development.
Data Presentation: Comparative Fatty Acid Profiles
The composition of fatty acids varies significantly across different tissues, reflecting their unique metabolic functions. The following tables summarize the relative abundance of major fatty acids in adipose, liver, muscle, and brain tissues from various species, as reported in the scientific literature.
Table 1: Comparative Fatty Acid Composition (% of Total Fatty Acids) in Adipose, Liver, and Muscle Tissues of Mice.
| Fatty Acid | Adipose Tissue (Obese Mice) | Liver (Obese Mice) | Muscle (Mice) |
| Saturated Fatty Acids (SFA) | |||
| Palmitic acid (16:0) | Increased by 22% | Decreased by 15% | - |
| Stearic acid (18:0) | Increased by 55% | Decreased by 32% | - |
| Monounsaturated Fatty Acids (MUFA) | |||
| Oleic acid (18:1n9c) | - | Increased by 20% | Higher than in rats |
| Palmitoleic acid (16:1) | - | Higher than in rats | Higher than in rats |
| Polyunsaturated Fatty Acids (PUFA) | |||
| Linoleic acid (18:2n6c) | Decreased by 20% | Increased by 20% | Higher than in rats |
| Docosahexaenoic acid (22:6n3) | - | - | Higher than in rats |
Data compiled from studies on obese (db/db) mice and comparative analyses between mice and rats.[1][2] In obese mice, adipose tissue shows a significant increase in saturated fatty acids and a decrease in unsaturated fatty acids, a trend that is unexpectedly reversed in the liver.[2] Skeletal muscle in mice generally exhibits higher levels of unsaturated fatty acids compared to rats.[1]
Table 2: Predominant Fatty Acids in Bovine and Human Brain Tissue (% of Total Fatty Acids).
| Fatty Acid | Bovine Brain | Human Brain (Adult) |
| Saturated Fatty Acids (SFA) | ||
| Palmitic acid (16:0) | ~17.7% | - |
| Stearic acid (18:0) | ~20.4% | - |
| Monounsaturated Fatty Acids (MUFA) | ||
| Oleic acid (18:1n9) | ~24.3% | Increases with age |
| Polyunsaturated Fatty Acids (PUFA) | ||
| Arachidonic acid (20:4n6) | ~5.7% | Remains relatively constant |
| Docosahexaenoic acid (DHA; 22:6n3) | ~9.3% | Main PUFA in neuronal membranes |
| Adrenic acid (22:4n6) | - | A major PUFA |
The brain is a lipid-rich organ with a distinct fatty acid profile.[3] Docosahexaenoic acid (DHA) is the most abundant polyunsaturated fatty acid (PUFA) in the brain of all studied mammals.[3][4] Palmitic, stearic, and oleic acids are also major components of brain lipids.[3][4] In the human brain, the levels of oleic acid tend to increase with age, while arachidonic acid remains relatively stable.[5]
Experimental Protocols
Accurate determination of fatty acid profiles relies on robust and standardized experimental procedures. The following sections detail the key steps involved in the analysis of fatty acids from biological tissues.
Lipid Extraction: The Folch Method
The Folch method is a widely used technique for the total extraction of lipids from biological samples.[6][7]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Tissue homogenizer
-
Centrifuge
-
Orbital shaker
-
Rotary evaporator or nitrogen stream
Procedure:
-
Homogenization: Homogenize the tissue sample with a chloroform:methanol (2:1, v/v) mixture. The final volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[6]
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[6]
-
Separation of Liquid Phase: Filter the homogenate or centrifuge it to recover the liquid phase.[6]
-
Washing: Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase. Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.[6]
-
Phase Separation: The upper phase is the aqueous methanol layer containing polar molecules, and the lower phase is the chloroform layer containing the lipids.[6]
-
Lipid Recovery: Carefully remove the upper phase by siphoning. The lower chloroform phase is then evaporated under a vacuum using a rotary evaporator or under a stream of nitrogen to yield the total lipid extract.[6]
Preparation of Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.
Materials:
-
Hexane
-
Methanolic KOH (0.5 M)
-
BF3 in methanol (10-14%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis: Reconstitute a known amount of the lipid extract (e.g., 2 mg) in 1 mL of 0.5 M methanolic KOH and heat at 80°C for 1 hour to hydrolyze the lipids.[8]
-
Transesterification: Add 1 mL of 10% BF3 in methanol and heat at 100°C for 20 minutes.[8] This reaction converts the free fatty acids to FAMEs.
-
Extraction: After cooling, add 2 mL of deionized water and 1 mL of hexane to the sample to quench the reaction and extract the FAMEs into the hexane layer.[8]
-
Washing and Drying: Wash the hexane layer with a saturated NaCl solution and then dry it over anhydrous sodium sulfate.
-
Sample Preparation for GC-MS: The final hexane solution containing the FAMEs is then concentrated and is ready for injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
GC-MS is a powerful technique for separating and identifying individual fatty acids.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7820A or similar.
-
Mass Spectrometer: Agilent 5977B MSD or similar.
-
Column: HP-88 capillary column (60 m x 0.25 mm, 0.2 µm film thickness) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.19 mL/min).[9]
-
Injector Temperature: 300°C with a split ratio of 20:1.[9]
-
Oven Temperature Program:
-
Initial temperature: 120°C.
-
Ramp to 240°C at 3°C/min.[9]
-
-
Mass Spectrometer Settings:
-
Ion Source: Electron Impact (EI) in positive ion mode.
-
Mass Range: m/z 40–650.[9]
-
Quantification: The identification of individual FAMEs is achieved by comparing their retention times and mass spectra with those of known standards. Quantification is typically performed by comparing the peak area of each FAME to that of an internal standard.[10]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Fatty Acid Analysis
The following diagram illustrates the key steps in the analysis of fatty acid profiles from tissue samples.
Fatty Acid Signaling Pathway: FFAR1 (GPR40)
Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a G-protein coupled receptor that is activated by medium and long-chain fatty acids. Its activation plays a crucial role in glucose-stimulated insulin secretion.
References
- 1. Comparative Analysis of Fatty Acids Concentration in Liver and Muscle Tissues of Rats and Mice [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Update on Fatty Acids and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fatty acid composition of human brain phospholipids during normal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid extraction by folch method | PPTX [slideshare.net]
- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 9. researchgate.net [researchgate.net]
- 10. epic.awi.de [epic.awi.de]
A Guide to Inter-laboratory Comparison of cis-5-Tetradecenoic Acid Measurements
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Analytical Platforms
The quantification of cis-5-Tetradecenoic acid, often as part of a larger fatty acid profile, is typically accomplished using chromatographic techniques coupled with mass spectrometry or flame ionization detection. The choice of method can significantly impact the results, and understanding the strengths and weaknesses of each is crucial for data interpretation.
| Analytical Platform | Principle | Advantages | Disadvantages | Typical Coefficient of Variation (CV%)* |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and mass-to-charge ratio. | High chromatographic resolution, excellent for isomer separation, established and robust methods. | Requires derivatization (transesterification), potential for isomerization during sample preparation. | 5 - 15% |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of FAMEs with detection based on the ionization of analytes in a hydrogen flame. | Cost-effective, highly quantitative over a wide dynamic range, robust and widely available. | Does not provide mass information for structural confirmation, co-elution can be an issue. | 5 - 15% |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of free fatty acids or their derivatives in the liquid phase coupled with tandem mass spectrometry. | High sensitivity and specificity, suitable for complex matrices, can analyze underivatized fatty acids. | Potential for ion suppression/enhancement, can be more expensive, isomeric separation can be challenging. | 10 - 20% |
*Typical CVs are estimates based on general fatty acid analysis and can vary significantly depending on the laboratory, matrix, and concentration of the analyte.
Experimental Protocols: Key Methodologies
Accurate measurement of this compound is underpinned by meticulous experimental protocols. Below are generalized methodologies for the key analytical platforms.
1. Sample Preparation (General)
-
Lipid Extraction: A common method is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture to isolate total lipids from the sample matrix (e.g., plasma, cells, tissue).
-
Saponification and Transesterification (for GC-based methods): The extracted lipids are saponified (hydrolyzed) using a base (e.g., NaOH in methanol) to release the fatty acids from their glycerol backbone. The free fatty acids are then converted to their more volatile methyl esters (FAMEs) using an acid catalyst (e.g., BF3 in methanol or HCl in methanol).
-
Internal Standard Spiking: A known amount of an internal standard (e.g., a fatty acid not naturally present in the sample, such as heptadecanoic acid, C17:0) is added at the beginning of the sample preparation to correct for variations in extraction and derivatization efficiency.
2. GC-MS/FID Analysis
-
Instrumentation: A gas chromatograph equipped with a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is essential for the separation of fatty acid isomers.
-
Injection: A split/splitless injector is typically used to introduce the FAMEs into the column.
-
Oven Temperature Program: A programmed temperature gradient is employed to separate the FAMEs based on their chain length and degree of unsaturation.
-
Detection: For GC-MS, electron ionization (EI) is commonly used, and the mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. For GC-FID, the detector response is proportional to the amount of carbon atoms in the analyte.
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Chromatography: Reversed-phase chromatography is often used for the separation of free fatty acids.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for the analysis of free fatty acids.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.
Mandatory Visualization: Understanding Inter-laboratory Variability and Analytical Workflow
To visually represent the factors influencing inter-laboratory comparisons and the typical analytical workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Factors contributing to inter-laboratory variability in fatty acid analysis.
Caption: A generalized experimental workflow for this compound measurement.
Proficiency Testing and Harmonization Efforts
To address the inherent variability in lipid analysis, several organizations offer proficiency testing (PT) programs.[1][2] These programs provide participating laboratories with standardized samples for analysis, allowing them to compare their results against a consensus value and identify potential areas for improvement.[2] Organizations such as AOCS (American Oil Chemists' Society) and FAPAS (Food Analysis Performance Assessment Scheme) offer PT programs for fatty acid analysis in various matrices.[1][2][3][4][5]
While specific PT programs solely for this compound are not common, participation in general fatty acid or lipidomics PT schemes is highly recommended. These programs are crucial for:
-
Assessing Laboratory Performance: Benchmarking results against other laboratories.[2]
-
Identifying Methodological Biases: Uncovering systematic errors in analytical procedures.
-
Ensuring Data Reliability: Demonstrating a commitment to quality assurance and control.
-
Harmonizing Results: Contributing to greater consistency and comparability of data across the scientific community.[6]
Inter-laboratory studies have highlighted that even with standardized methods, significant variability can exist. For instance, coefficients of variation for some lipid classes in inter-laboratory comparisons have been reported to be as high as 181% for glycerophospholipids and 306% for glycerolipids under identical analytical settings.[7] This underscores the importance of not only standardized protocols but also ongoing quality control and participation in external quality assessment schemes.
Conclusion and Recommendations
The accurate and reproducible measurement of this compound across different laboratories is a significant challenge that requires a multi-faceted approach. While various analytical platforms can be employed, each with its own set of advantages and limitations, the key to reliable inter-laboratory data lies in the harmonization of analytical procedures.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Adopt Standardized Protocols: Whenever possible, utilize well-validated and widely accepted methods for sample preparation and analysis.
-
Thorough Method Validation: Each laboratory should rigorously validate its own method for accuracy, precision, linearity, and limits of detection and quantification.
-
Incorporate Quality Control Materials: Regularly analyze certified reference materials or in-house quality control samples to monitor method performance over time.
-
Participate in Proficiency Testing Programs: Actively engage in external quality assessment schemes to benchmark performance and ensure the reliability of results.
-
Transparent Reporting: Clearly document all aspects of the analytical methodology in publications and reports to facilitate comparison and replication of findings.
References
Safety Operating Guide
Proper Disposal of cis-5-Tetradecenoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
cis-5-Tetradecenoic acid, an endogenous fatty acid, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, its disposal requires adherence to proper laboratory safety protocols to ensure a safe working environment and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing safety, compliance, and operational efficiency.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). While the substance is not classified as hazardous, direct contact should be avoided.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. | To prevent skin contact. These materials offer good resistance to a variety of chemicals.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from potential splashes. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from accidental spills. |
In the event of a spill, absorb the substance with an inert material such as sand, diatomite, or universal binders. Following absorption, the material should be collected and disposed of as non-hazardous waste, in accordance with institutional and local guidelines. It is imperative to prevent the substance from entering sewers or surface and ground water.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a structured procedure that aligns with general laboratory waste management principles.[3][4][5]
-
Waste Identification and Classification:
-
Confirm that the waste is solely this compound and is not mixed with any hazardous substances.
-
Based on available Safety Data Sheets (SDS), it is classified as non-hazardous waste.
-
-
Segregation:
-
Keep waste this compound separate from hazardous waste streams to avoid cross-contamination and to ensure proper disposal pathways.
-
-
Containerization and Labeling:
-
Use a compatible, leak-proof container for waste collection.
-
Clearly label the container as "Non-Hazardous Waste: this compound". Include the date of waste accumulation.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Disposal Route Determination:
-
Small Quantities (Solid): For small amounts of solid this compound, disposal in the regular laboratory trash may be permissible. However, this is subject to institutional policies.[6]
-
Small Quantities (Liquid/Solution): Disposal of dilute, non-hazardous liquid waste down the sanitary sewer may be an option, but this requires prior approval from the institution's Environmental Health and Safety (EH&S) department.[6][7] Do not dispose of undiluted or concentrated forms down the drain.
-
Large Quantities: For larger volumes, or if sewer disposal is not permitted, the waste should be collected by a licensed waste disposal service.[3]
-
-
Record Keeping:
-
Maintain a log of all disposed chemical waste, including non-hazardous substances, as per your institution's requirements.
-
Quantitative Disposal Data
Specific quantitative limits for the disposal of non-hazardous fatty acids like this compound are not universally defined and are highly dependent on local regulations and the policies of individual institutions. Researchers must consult their institution's EH&S department for precise guidance.
| Parameter | Value | Remarks |
| Sewer Disposal pH Range | 5.0 - 9.0 | Wastes discharged to the sewer must typically fall within this pH range to prevent damage to plumbing.[7] |
| Concentration Limits for Sewer Disposal | Institution-Specific | Limits for chemical oxygen demand (COD) and total dissolved solids (TDS) may apply. Contact your EH&S office for details. |
| Solid Waste Landfill Limit | Institution-Specific | Limits on the quantity of non-hazardous chemical waste that can be disposed of as regular trash are set by the institution and local landfill regulations. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. leelinework.com [leelinework.com]
- 2. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. vumc.org [vumc.org]
- 6. sfasu.edu [sfasu.edu]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Essential Safety and Logistics for Handling cis-5-Tetradecenoic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, essential safety protocols and logistical plans for cis-5-Tetradecenoic acid, fostering a secure research environment.
Hazard Identification and Personal Protective Equipment
This compound presents specific hazards that necessitate the use of appropriate Personal Protective Equipment (PPE). The following table summarizes the key hazard statements and the corresponding required PPE for safe handling.
| Hazard Statement | GHS Classification | Required Personal Protective Equipment |
| H315: Causes skin irritation | Skin corrosion/irritation, Category 2 | Chemical-resistant gloves (e.g., nitrile or butyl rubber) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation, Category 2A | Safety glasses with side shields or chemical safety goggles |
In addition to the PPE listed above, a standard laboratory coat or gown should be worn to protect against skin contact. In situations where splashing is a risk, a face shield should be used in conjunction with safety goggles for enhanced protection.
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound. The following step-by-step protocol outlines the safe handling procedure from preparation to use.
Preparation:
-
Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.
-
PPE: Don all required personal protective equipment as outlined in the table above before handling the chemical.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
Handling:
-
Inert Atmosphere: As this compound should be stored under an inert gas like nitrogen, handle the compound under an inert atmosphere whenever possible to prevent degradation.[1]
-
Temperature: The compound is stored at temperatures below -15°C.[1] Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dispensing: Use clean, dry spatulas or other appropriate tools for transferring the solid. Avoid creating dust. If working with a solution, use a calibrated pipette or syringe.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
-
Light Protection: Protect the compound from light during handling and storage to maintain its stability.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, pipette tips), in a clearly labeled, sealed container suitable for chemical waste.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility. Follow all local, state, and federal regulations for chemical waste disposal.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of as non-hazardous waste, or as directed by institutional policy.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
